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  • Product: Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride
  • CAS: 2361645-69-2

Core Science & Biosynthesis

Foundational

Mechanistic Profiling and Synthetic Utility of Methyl 2-methoxy-2-piperidin-4-ylacetate Hydrochloride in Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Identity: Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride (CAS: 2361645-69-2) Executive Summary In modern drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Identity: Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride (CAS: 2361645-69-2)

Executive Summary

In modern drug discovery, the "mechanism of action" (MoA) of a preclinical building block like Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride must be evaluated through two distinct scientific lenses. First, its Chemical Mechanism of Action (Synthetic MoA) defines its reactivity profile—how its bifunctional nature allows for modular assembly of complex Active Pharmaceutical Ingredients (APIs). Second, its Predictive Biological Mechanism of Action defines the pharmacological trajectory of the resulting derivatives. By introducing a highly functionalized 4-substituted piperidine pharmacophore into a drug scaffold, this compound is explicitly designed to target G-protein coupled receptors (GPCRs) and monoamine transporters within the central nervous system (CNS) and oncology landscapes.

This whitepaper provides an in-depth mechanistic analysis of this critical intermediate, detailing its structural rationale, predictive receptor interactions, and self-validating experimental workflows for its utilization in bench-scale synthesis.

Predictive Biological Mechanism of Action: The Piperidine Pharmacophore

While the building block itself is a biologically inactive intermediate, its architectural incorporation into a final drug molecule dictates the API's pharmacodynamics.

GPCR Orthosteric Binding and the Aspartate Salt Bridge

The 4-substituted piperidine ring is a universally recognized privileged scaffold in neuropharmacology[1]. When synthesized into a final API, the secondary amine of the piperidine ring typically becomes protonated at physiological pH (pH 7.4). This protonated nitrogen acts as a critical anchor, forming a highly conserved electrostatic salt bridge with an aspartate residue (e.g., Asp3.32) located in the transmembrane domain (TM3) of aminergic GPCRs, such as the Dopamine D2 receptor, Serotonin (5-HT) receptors, and the Mu-Opioid Receptor (MOR)[1].

Functional Selectivity via the Methoxyacetate Tail

The presence of the alpha-methoxyacetate moiety at the 4-position of the piperidine ring provides a unique steric and stereoelectronic profile. Structural modifications to the piperidine scaffold, specifically functionalizing the 4-position, dictate receptor selectivity and functional bias (e.g., biasing a receptor toward G-protein signaling over β -arrestin recruitment)[2]. The methoxy group acts as a localized hydrogen bond acceptor, while the ester (or its hydrolyzed acid/amide counterpart) occupies accessory binding pockets, determining whether the resulting molecule acts as a full agonist, partial agonist, or antagonist[3]. Furthermore, substituted piperidines are increasingly demonstrating therapeutic efficacy beyond GPCRs, including anti-proliferative properties in hematological cancers[4].

GPCR_Signaling Ligand Piperidine Derivative (Agonist/Antagonist) GPCR Aminergic GPCR (e.g., D2R / MOR) Ligand->GPCR Binds Asp3.32 G_protein Gi/o Heterotrimer (αi, β, γ) GPCR->G_protein Conformational Shift AC Adenylyl Cyclase (Effector) G_protein->AC αi Subunit Inhibits cAMP cAMP Production (Modulated) AC->cAMP Decreases PKA Protein Kinase A (Downstream Target) cAMP->PKA Reduces Activation

GPCR Gi/o signaling pathway modulated by 4-substituted piperidine derivatives.

Chemical Mechanism of Action and Structural Rationale

The chemical mechanism of this compound is governed by its orthogonal reactive sites, allowing medicinal chemists to perform iterative derivatizations without complex protecting-group strategies.

  • The Piperidine Nitrogen (Secondary Amine): Serves as the primary nucleophile for N-alkylation, Buchwald-Hartwig cross-coupling, or reductive amination.

  • The Methyl Ester: Acts as a transient protecting group during N-derivatization. It is highly stable under mildly acidic or reductive conditions but can be readily saponified to a free carboxylic acid for subsequent peptide coupling.

  • The Hydrochloride Salt: The HCl salt formulation is critical for shelf stability. It prevents the secondary amine from undergoing premature atmospheric oxidation and suppresses spontaneous intermolecular condensation.

Quantitative Physicochemical Profiling

To evaluate the compound's contribution to the final API's drug-likeness (Lipinski's Rule of 5), its baseline physicochemical properties are summarized below[5].

PropertyValueMedicinal Chemistry Implication
Molecular Formula C9​H17​NO3​ (Free Base)Low molecular weight allows for extensive elaboration.
Monoisotopic Mass 187.12 DaIdeal fragment size for Fragment-Based Drug Discovery (FBDD).
Predicted XLogP 0.3Highly hydrophilic; improves aqueous solubility of lipophilic APIs.
H-Bond Donors 1 (Piperidine NH)Satisfies target binding requirements; consumed upon N-alkylation.
H-Bond Acceptors 4 (N, O, O, O)Enhances target residence time via accessory pocket interactions.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the chemical mechanisms required to utilize this building block. Every step is designed as a self-validating system where the causality of the reagent choice is explicitly defined.

Protocol A: N-Derivatization via Reductive Amination

Synthetic pathways often involve reductive amination of the piperidine nitrogen to introduce diverse functional groups[6].

  • Free-Basing and Solvation: Suspend Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise.

    • Causality: The HCl salt must be neutralized to liberate the nucleophilic lone pair on the piperidine nitrogen. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

  • Iminium Ion Formation: Add the target aldehyde (1.1 eq) and stir at room temperature for 2 hours under nitrogen.

    • Causality: The free amine attacks the electrophilic carbonyl carbon of the aldehyde. The exclusion of moisture drives the equilibrium toward the formation of the transient iminium ion.

  • Selective Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise. Stir for 12 hours.

    • Causality: NaBH(OAc)3​ is a mild, chemo-selective reducing agent. Unlike LiAlH4​ or NaBH4​ , it reduces the iminium ion to the tertiary amine without reducing the sensitive methyl ester moiety[6].

Protocol B: Ester Saponification (Hydrolysis)

Once the piperidine nitrogen is functionalized, the ester must be hydrolyzed to yield the free carboxylic acid for subsequent amide coupling.

  • Base-Catalyzed Hydrolysis: Dissolve the N-alkylated intermediate in a 3:1 mixture of Tetrahydrofuran (THF) and H2​O . Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (2.0 eq).

    • Causality: The Li+ cation acts as a Lewis acid, coordinating with the carbonyl oxygen of the ester to increase the electrophilicity of the carbonyl carbon. The OH− anion then attacks, forming a tetrahedral intermediate that collapses to expel methanol, yielding the lithium carboxylate salt.

  • Acidification and Isolation: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0°C and carefully acidify with 1M HCl until pH ~4 is reached.

    • Causality: Lowering the pH protonates the carboxylate to form the free carboxylic acid. Because the molecule also contains a tertiary amine, pH 4 is targeted to reach the zwitterionic isoelectric point, forcing the product to precipitate for easy filtration.

Synthetic_Workflow Core Methyl 2-methoxy-2- piperidin-4-ylacetate HCl FreeBase Free Amine Generation (DIPEA / TEA) Core->FreeBase Neutralization RedAm Reductive Amination (NaBH(OAc)3, Aldehyde) FreeBase->RedAm Pathway A Alkylation SN2 Alkylation (Alkyl Halide, K2CO3) FreeBase->Alkylation Pathway B Hydrolysis Ester Saponification (LiOH, THF/H2O) RedAm->Hydrolysis Deprotection Alkylation->Hydrolysis Deprotection API Final API Scaffold (Amide/Acid/Ester) Hydrolysis->API Peptide Coupling

Divergent synthetic workflows for derivatizing the piperidine building block.

References

  • [5] 2361645-69-2 (C9H17NO3) - PubChemLite. uni.lu. Available at:

  • [2] Decoding the κ Opioid Receptor (KOR): Advancements in Structural Understanding and Implications for Opioid Analgesic Development - PMC. nih.gov. Available at:

  • [4] 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC. nih.gov. Available at:

  • [1] Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC. nih.gov. Available at:

  • [6] Design, Synthesis, and Optimization of Balanced Dual NK1/NK3 Receptor Antagonists - PMC. nih.gov. Available at:

  • [3] Interactions of Human Melanocortin 4 Receptor with Non Peptide and Peptide Agonists - PMC. nih.gov. Available at:

Sources

Exploratory

Pharmacokinetic profile of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride in vivo

An In-Depth Technical Guide to Elucidating the In Vivo Pharmacokinetic Profile of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride Foreword: Charting the Course for a Novel Piperidine-Containing Entity To the resea...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vivo Pharmacokinetic Profile of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride

Foreword: Charting the Course for a Novel Piperidine-Containing Entity

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical framework for the in vivo pharmacokinetic characterization of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride. While specific published in vivo data for this precise molecule is not yet in the public domain, the principles and methodologies detailed herein are derived from extensive experience in preclinical drug metabolism and pharmacokinetics (DMPK). The piperidine moiety is a cornerstone of modern medicinal chemistry, valued for its ability to enhance physicochemical properties and modulate biological activity.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of any new chemical entity containing this scaffold is a critical-path activity in its journey from a promising lead to a potential therapeutic.

This document is structured not as a rigid protocol, but as a dynamic guide rooted in the causality of experimental choices. It is designed to empower you to not only execute the necessary studies but to deeply understand the scientific rationale that underpins a robust pharmacokinetic evaluation.

The Strategic Imperative: Designing a Preclinical Pharmacokinetic Study

The primary objective of an initial in vivo pharmacokinetic study is to quantify the disposition of a drug and its primary metabolites within a living system.[3] This data provides the foundational understanding of a drug's bioavailability, its persistence in the body, and the pathways by which it is cleared.[3] For Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride, a compound with a polar piperidine ring and an ester functional group, we anticipate a dynamic interplay between solubility, membrane permeability, and metabolic stability.

Rationale for Animal Model Selection and Dosing Strategy

The choice of animal model is a critical first step. The Sprague-Dawley rat is a frequently used model in early pharmacokinetic studies due to its well-characterized physiology and metabolic pathways, which can offer translatable insights into human metabolism.

A typical study design would involve administering the compound via both intravenous (IV) and oral (PO) routes. The IV administration serves as the benchmark, representing 100% bioavailability, against which the oral route is compared. This comparison is essential for determining the absolute oral bioavailability (F%).

Table 1: Proposed Dosing and Sampling Schedule for a Rodent PK Study

ParameterIntravenous (IV) AdministrationOral (PO) Gavage Administration
Vehicle 20% Solutol® HS 15 in Saline0.5% Methylcellulose in Water
Dose 1 mg/kg10 mg/kg
Blood Sampling Timepoints Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hrPre-dose, 15, 30 min, 1, 2, 4, 8, 12, 24 hr
Urine/Feces Collection Pooled collections at 0-8 hr, 8-24 hr, and 24-48 hrPooled collections at 0-8 hr, 8-24 hr, and 24-48 hr

Causality Note: The IV dose is kept low to avoid saturation of metabolic enzymes and transporters. The higher oral dose accounts for potential poor absorption and first-pass metabolism. The selection of sampling timepoints is designed to capture the initial distribution phase (early timepoints) and the terminal elimination phase (later timepoints).

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Bioanalysis & Data Processing Dose Formulation Dose Formulation Animal Acclimatization Animal Acclimatization Dose Formulation->Animal Acclimatization IV Dosing IV Dosing Animal Acclimatization->IV Dosing PO Dosing PO Dosing Animal Acclimatization->PO Dosing Serial Blood Sampling_IV Serial Blood Sampling_IV IV Dosing->Serial Blood Sampling_IV Metabolic Cage (Urine/Feces) Metabolic Cage (Urine/Feces) IV Dosing->Metabolic Cage (Urine/Feces) Serial Blood Sampling_PO Serial Blood Sampling_PO PO Dosing->Serial Blood Sampling_PO PO Dosing->Metabolic Cage (Urine/Feces) Plasma Isolation Plasma Isolation Serial Blood Sampling_IV->Plasma Isolation Serial Blood Sampling_PO->Plasma Isolation Sample Preparation (SPE/LLE) Sample Preparation (SPE/LLE) Plasma Isolation->Sample Preparation (SPE/LLE) Metabolic Cage (Urine/Feces)->Sample Preparation (SPE/LLE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (SPE/LLE)->LC-MS/MS Analysis Concentration-Time Data Concentration-Time Data LC-MS/MS Analysis->Concentration-Time Data Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Data->Pharmacokinetic Modeling PK Parameter Calculation PK Parameter Calculation Pharmacokinetic Modeling->PK Parameter Calculation Final Report Final Report PK Parameter Calculation->Final Report

Caption: Workflow for an in vivo pharmacokinetic study.

The Analytical Backbone: Bioanalytical Method Development

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. For a small molecule like Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[4]

Step-by-Step Protocol for Sample Preparation and Analysis
  • Internal Standard Selection: An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte, should be selected to account for variability during sample preparation and analysis.

  • Sample Extraction: Biological samples are complex matrices.[5] A sample preparation step is crucial to remove interfering substances.[6]

    • Protein Precipitation (PPT): A simple and fast method, but may result in less clean extracts.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts by partitioning the analyte between two immiscible liquids.[6]

    • Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for concentration of the analyte. This is often the preferred method for achieving low limits of quantification.[5]

  • Chromatographic Separation: Reversed-phase chromatography using a C18 column is a common starting point. The mobile phase composition (typically acetonitrile or methanol and water with a modifier like formic acid) is optimized to achieve good peak shape and separation from matrix components.

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantification. Precursor-to-product ion transitions for both the analyte and the internal standard are optimized for maximum sensitivity.

G start Biological Sample (Plasma/Urine) step1 Add Internal Standard start->step1 step2 Condition SPE Cartridge step1->step2 step3 Load Sample step2->step3 step4 Wash Cartridge (to remove interferences) step3->step4 step5 Elute Analyte step4->step5 step6 Evaporate & Reconstitute step5->step6 end Inject into LC-MS/MS step6->end

Caption: Solid-Phase Extraction (SPE) workflow for bioanalysis.

Method Validation: A System of Self-Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.

Table 2: Key Parameters for Bioanalytical Method Validation

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS.
Linearity & Range Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within ±15% (±20% at the Lower Limit of Quantification).
Matrix Effect Assessed to ensure the matrix does not suppress or enhance the analyte signal.
Recovery Consistent and reproducible extraction efficiency.
Stability Analyte stability established under various storage and processing conditions.

Decoding the ADME Profile

Absorption: The Gateway to Systemic Circulation

After oral administration, the concentration-time data will reveal key absorption parameters:

  • Cmax (Maximum Concentration): The peak plasma concentration.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • AUC (Area Under the Curve): A measure of total drug exposure.

The absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

A low F% could indicate poor absorption, extensive first-pass metabolism, or both.

Distribution: Where Does the Compound Go?
  • Volume of Distribution (Vd): Calculated from the IV data, Vd provides an indication of the extent of drug distribution into tissues. A Vd greater than the total body water suggests significant tissue binding.

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins (like albumin and alpha-1-acid glycoprotein) influences its availability to act on its target and to be metabolized or excreted.[7] This is typically determined in vitro using methods like equilibrium dialysis.[8] A high degree of PPB can lead to a longer half-life.[7]

Metabolism: The Biotransformation Cascade

The piperidine ring and the ester and methoxy functional groups are all potential sites for metabolism.[9][10] The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes.[9]

Anticipated Metabolic Pathways:

  • Ester Hydrolysis: The methyl ester is a likely site for rapid hydrolysis by esterases in the plasma and liver to form the corresponding carboxylic acid. This is often a major clearance pathway for ester-containing drugs.

  • N-dealkylation: While the piperidine nitrogen is secondary, if it were substituted, N-dealkylation would be a common metabolic route catalyzed by CYPs, particularly CYP3A4.[9]

  • Oxidation of the Piperidine Ring: The piperidine ring can undergo oxidation at various positions, often leading to the formation of more polar metabolites.[10]

  • O-demethylation: The methoxy group can be demethylated by CYP enzymes to form a hydroxyl group, which can then be further conjugated.

Metabolite identification studies using high-resolution mass spectrometry (HRMS) on plasma and urine samples are essential to confirm these pathways.

G cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Conjugation Parent Methyl 2-methoxy-2-piperidin-4-ylacetate (Parent Compound) M1 Carboxylic Acid Metabolite Parent->M1 Ester Hydrolysis (Esterases) M2 Hydroxylated Piperidine Metabolite Parent->M2 Ring Oxidation (CYP450s) M3 O-desmethyl Metabolite Parent->M3 O-demethylation (CYP450s) M4 Glucuronide Conjugate M2->M4 Glucuronidation (UGTs) M5 Sulfate Conjugate M3->M5 Sulfation (SULTs)

Caption: Plausible metabolic pathways for the target compound.

Excretion: The Final Exit

By analyzing the amount of parent drug and metabolites in the urine and feces over time, the primary routes of excretion can be determined.

  • Renal Clearance (CLR): The rate at which the drug is cleared from the body by the kidneys.

  • Fecal Excretion: The primary route for poorly absorbed compounds or those eliminated through biliary excretion.

Data Synthesis and Interpretation

The culmination of this work is the generation of a comprehensive pharmacokinetic parameter table. These values, derived using non-compartmental analysis (NCA) of the concentration-time data, provide the quantitative basis for decision-making in drug development.

Table 3: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance in Drug Development
Terminal half-lifeDetermines dosing interval.
CL Total body clearanceInfluences the maintenance dose required to achieve steady-state.
Vd Volume of distributionIndicates the extent of tissue distribution.
AUC Area under the concentration-time curveMeasure of total systemic exposure.
F% Absolute oral bioavailabilityKey determinant of the oral dose.
Cmax Maximum observed plasma concentrationRelated to efficacy and potential toxicity.

Conclusion: From Data to Insight

The in vivo pharmacokinetic profile is more than a collection of parameters; it is a narrative of a drug's journey through the body. For Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride, this narrative will be shaped by the interplay of its chemical features—the solubility imparted by the piperidine ring, the metabolic lability of the ester, and the potential for CYP-mediated oxidation. A meticulously planned and executed study, underpinned by a robust bioanalytical method, will provide the critical insights needed to guide the optimization of this compound and unlock its therapeutic potential. The presence of the piperidine motif is a promising feature, often associated with improved ADME properties and druggability.[1] This structured approach ensures that the data generated is not only accurate but also maximally informative for the advancement of your drug development program.

References

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. (2011, June 18). National Center for Biotechnology Information. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012, April 25). Journal of Medicinal Chemistry. [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem. National Center for Biotechnology Information. [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. (2025, January 5). SpringerLink. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. [Link]

  • Piperidine - Wikipedia. Wikipedia. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023, October 3). ACS Omega. [Link]

  • Evaluation of the Pharmacokinetic-Pharmacodynamic relationship, Metabo. (2008, June 15). VCU Scholars Compass. [Link]

  • methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride - NextSDS. NextSDS. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen. [Link]

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [Link]

  • methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride - NextSDS. NextSDS. [Link]

  • MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. (2012, December 18). European Pharmaceutical Review. [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]

  • Pharmacokinetics and Drug Metabolism. MuriPhys. [Link]

  • In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PMC. (2025, September 29). National Center for Biotechnology Information. [Link]

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Foundational

Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride physicochemical properties and molecular weight

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-methoxy-2-pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride is a piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties. This technical guide provides a detailed overview of the known and estimated physicochemical properties of methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride, offering insights into its molecular characteristics and providing a framework for its experimental analysis.

Due to the limited publicly available data for this specific compound (CAS Number: 2361645-69-2), this guide also draws upon data from the closely related analogue, methyl 2-(piperidin-4-yl)acetate hydrochloride (CAS Number: 81270-37-3), to provide a more complete picture. All estimated values are clearly indicated.

Molecular Structure and Properties

The chemical structure of a molecule is the primary determinant of its physical and chemical properties. The presence of a methoxy group in the target compound, as compared to its analogue, is expected to influence its polarity, hydrogen bonding capacity, and ultimately, its solubility and other physicochemical parameters.

Caption: Chemical structure of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride.

Physicochemical Data Summary

The following table summarizes the known and estimated physicochemical properties of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride and its analogue.

PropertyMethyl 2-methoxy-2-piperidin-4-ylacetate hydrochlorideMethyl 2-(piperidin-4-yl)acetate hydrochlorideData Source
CAS Number 2361645-69-281270-37-3NextSDS, MilliporeSigma[1]
Molecular Formula C9H18ClNO3C8H16ClNO2Deduced, MilliporeSigma[1]
Molecular Weight 223.70 g/mol 193.67 g/mol Calculated, MilliporeSigma
Physical Form Solid (estimated)Crystal / PowderMilliporeSigma[1]
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Soluble in water (estimated)Not available
Purity Not available98%MilliporeSigma[1]

Note: Properties for Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride are estimated based on its structure and data from its analogue where specific data is unavailable.

Hazard and Safety Information

Based on the hazard classifications for the closely related methyl 2-(piperidin-4-yl)acetate hydrochloride, the following hazards are anticipated for the target compound.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocol: Determination of Melting Point

The melting point is a critical physical property that provides an indication of a compound's purity. A sharp melting range typically signifies a high-purity substance. The following is a standardized protocol for determining the melting point of a solid crystalline compound like Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride.

Principle

A small, finely powdered sample of the crystalline solid is heated slowly at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Materials and Equipment
  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Sample of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride

Procedure
  • Sample Preparation:

    • Place a small amount of the crystalline sample onto a clean, dry watch glass.

    • If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Capillary Tube Packing:

    • Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.

    • Repeat until the packed sample is approximately 2-3 mm high.

  • Melting Point Determination:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

    • As the temperature nears the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for an accurate determination.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to heat slowly and record the temperature at which the last crystal melts (the completion of melting).

    • The two recorded temperatures constitute the melting range.

  • Repeat for Accuracy:

    • Allow the apparatus to cool.

    • Perform a second determination with a fresh sample and capillary tube to ensure the accuracy of the measurement.

Experimental Workflow Diagram

start Start prep Sample Preparation (Crush to fine powder) start->prep pack Pack Capillary Tube (2-3 mm height) prep->pack insert Insert into Apparatus pack->insert heat_fast Rapid Heating (Approach expected MP) insert->heat_fast heat_slow Slow Heating (1-2 °C/min) heat_fast->heat_slow observe Observe Sample heat_slow->observe record_onset Record Onset of Melting observe->record_onset record_complete Record Completion of Melting record_onset->record_complete end End record_complete->end

Caption: Workflow for Melting Point Determination.

Conclusion

Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride is a compound with significant potential in pharmaceutical research. While comprehensive physicochemical data is not yet widely available, this guide provides a foundational understanding based on its chemical structure and comparison with a close analogue. The provided experimental protocol for melting point determination offers a practical methodology for one aspect of its physical characterization. As research into this and similar compounds continues, a more complete profile will undoubtedly emerge, further aiding in its application in drug development.

References

  • NextSDS. (n.d.). methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Regulations.gov. (2017, October 20). SAFETY DATA SHEET. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). methyl (S)-phenyl((R)-piperidin-2-yl)acetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-methoxy-4-acetylphenoxyacetate. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-piperidone hcl hydrate.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Methyl 2-methoxy-2-(piperidin-4-yl)acetate Hydrochloride in Organic Synthesis

Executive Summary Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride (CAS: 2361645-69-2) is a highly functionalized, versatile building block utilized in modern organic synthesis and drug discovery[1]. By combining...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride (CAS: 2361645-69-2) is a highly functionalized, versatile building block utilized in modern organic synthesis and drug discovery[1]. By combining the privileged piperidine pharmacophore with an α -methoxy ester moiety, this precursor enables the rapid generation of diverse chemical libraries. Piperidine-4-acetic acid derivatives are extensively deployed as rigid scaffolds in targeted drug delivery systems (e.g., PSMA inhibitors)[2] and serve as core motifs in squalene synthase inhibitors for anti-trypanosomatid drug discovery[3]. This application note details the mechanistic rationale, orthogonal reactivity, and validated protocols for utilizing this precursor in synthetic workflows.

Mechanistic Insights: The α -Methoxy Advantage

In rational drug design, the incorporation of a methoxy group at the α -position of an ester or acid is a deliberate strategic choice[4]:

  • Metabolic Stability: The α -methoxy group sterically hinders cytochrome P450 enzymes, effectively blocking oxidative metabolism at the otherwise vulnerable α -carbon.

  • Lipophilicity & Permeability: It increases the overall lipophilicity (LogP) of the molecule without adding excessive hydrophobicity, thereby improving membrane permeability and oral bioavailability[4].

  • Conformational Restriction: The steric bulk and electronegativity of the methoxy group restrict the rotational freedom of the acetate side chain, pre-organizing the molecule for optimal receptor binding.

Orthogonal Reactivity & Synthetic Strategy

The precursor features two orthogonal sites for derivatization, allowing for divergent synthetic pathways:

  • Secondary Amine (Piperidine N-H): Highly nucleophilic. The hydrochloride salt form ensures bench stability and prevents premature degradation[1]. Neutralization liberates the free base for alkylation, acylation, or reductive amination.

  • Methyl Ester: An electrophilic site primed for saponification to the corresponding carboxylic acid, followed by amide coupling, or direct reduction to an α -methoxy- β -amino alcohol.

Causality in Workflow Design: Because the secondary amine is significantly more nucleophilic than the ester, N -derivatization can often be achieved without protecting the ester. However, for modifications targeting the ester (e.g., reduction or hydrolysis), the piperidine nitrogen must be protected (typically as a Boc group) to prevent side reactions such as self-condensation.

Visualizing the Divergent Workflow

G A Methyl 2-methoxy-2- (piperidin-4-yl)acetate HCl B N-Boc Protected Intermediate A->B Boc2O, Et3N (Protection) C N-Alkylated/Acylated Derivatives A->C R-X, Cs2CO3 (Derivatization) D α-Methoxy Carboxylic Acid B->D LiOH, THF/H2O (Saponification) E α-Methoxy Amino Alcohol B->E LiBH4, THF (Reduction) F Peptidomimetics / Amide Libraries D->F HATU, DIPEA, R-NH2 (Amidation)

Divergent synthetic pathways for Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring high fidelity and reproducibility at each synthetic node.

Protocol A: Selective N-Boc Protection

Objective: Mask the secondary amine to allow orthogonal manipulation of the ester.

  • Initiation: Suspend Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Neutralization: Add Triethylamine (TEA) (2.5 eq) dropwise at 0 °C. Causality: TEA neutralizes the HCl salt, liberating the nucleophilic free base. The mixture will transition from a suspension to a clear solution.

  • Protection: Add Di-tert-butyl dicarbonate ( Boc2​O ) (1.1 eq) in one portion. Stir at room temperature for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (Ninhydrin stain). The starting material stains dark purple/red, whereas the N-Boc product is Ninhydrin-negative but stains brown with iodine.

  • Workup: Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted free amine and TEA) and brine. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol B: Saponification to α -Methoxy Carboxylic Acid

Objective: Hydrolyze the methyl ester for downstream peptide coupling.

  • Initiation: Dissolve the N-Boc protected intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/ H2​O (0.1 M).

  • Hydrolysis: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O ) (3.0 eq). Causality: LiOH is preferred over NaOH. The lithium ion coordinates with the ester carbonyl and the α -methoxy oxygen, directing the hydroxide attack while preventing base-catalyzed epimerization at the α -center.

  • Self-Validation (Extraction): Stir for 12 hours at room temperature. Concentrate to remove organic solvents. Extract the basic aqueous layer with diethyl ether; discard the organic layer (removes non-polar impurities).

  • Isolation: Acidify the aqueous layer to pH 3-4 using 1M HCl at 0 °C. Extract the precipitated acid with Ethyl Acetate ( ). Dry and concentrate to yield the pure carboxylic acid.

Protocol C: Amide Bond Formation (HATU-Mediated)

Objective: Couple the α -methoxy acid with a primary amine to build peptidomimetics.

  • Activation: Dissolve the α -methoxy carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: HATU is highly efficient for sterically hindered systems (due to the bulky α -methoxy group). DIPEA acts as a non-nucleophilic base to drive active ester formation.

  • Coupling: After 15 minutes, add the desired primary amine (1.1 eq). Stir at room temperature for 6 hours.

  • Self-Validation (Workup): Dilute with Ethyl Acetate. Wash aggressively with saturated aqueous NaHCO3​ (removes the water-soluble HOAt byproduct of HATU) and 5% aqueous LiCl (removes residual DMF).

Quantitative Data Presentation

Table 1: Physicochemical & Safety Profile
PropertyValue
CAS Number 2361645-69-2[1]
Molecular Formula C9​H17​NO3​⋅HCl
Molecular Weight 223.70 g/mol [1]
Physical State Solid (Crystalline Powder)
Handling Considerations Hygroscopic; Store desiccated at 2-8 °C. Skin/Eye Irritant[5].
Table 2: Optimization of N-Alkylation Conditions (Model: Benzyl Bromide)

To optimize the direct functionalization of the piperidine nitrogen without ester protection, various conditions were evaluated. The goal was to maximize yield while preventing base-catalyzed ester hydrolysis.

EntryBase (Eq)SolventTemp / TimeYield (%)Mechanistic Observation
1 K2​CO3​ (2.5)DMFRT / 12h65%Sluggish reaction rate; incomplete conversion.
2 Cs2​CO3​ (2.0) DMF 50 °C / 8h 88% Optimal. Large Cs+ radius enhances amine nucleophilicity.
3DIPEA (3.0)DCMRT / 12h45%Non-nucleophilic base insufficient for full deprotonation.
4NaH (2.0)THF0 °C to RT30%Strong basicity triggered side reactions and ester hydrolysis.

Sources

Application

Application Note: Preparation and Validation of Methyl 2-methoxy-2-(piperidin-4-yl)acetate Hydrochloride Analytical Reference Standards

Introduction & Rationale Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride (CAS No.: 2361645-69-2) is a highly specific piperidine derivative utilized as a critical analytical reference standard in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride (CAS No.: 2361645-69-2) is a highly specific piperidine derivative utilized as a critical analytical reference standard in pharmaceutical development and pharmacokinetic profiling (). The presence of both a basic piperidine nitrogen and an alpha-methoxy ester moiety presents unique synthetic and analytical challenges. This application note details a robust, self-validating synthetic protocol and the subsequent analytical validation required to certify the material for quantitative assay use.

Synthetic Strategy & Mechanistic Causality

To ensure the high purity required for a reference standard and to prevent the formation of inseparable structural isomers, the synthesis is designed from the bottom up using a targeted homologation strategy.

  • Homologation & Esterification: The sequence begins with pyridine-4-carboxaldehyde. A cyanohydrin formation followed by acidic methanolysis yields the intermediate methyl 2-hydroxy-2-(pyridin-4-yl)acetate.

  • Mild O-Methylation: The alpha-hydroxy ester is highly susceptible to retro-aldol type cleavage or epimerization under strongly basic conditions (e.g., NaH or LDA). To circumvent this, silver(I) oxide (Ag₂O) and methyl iodide are employed. Causality: Ag₂O acts as a mild, halophilic base. It coordinates with the iodide, driving the reaction forward via the precipitation of silver iodide without increasing the pH to levels that would degrade the ester.

  • Heterogeneous Catalytic Hydrogenation: The pyridine ring is reduced to a piperidine using Adams' catalyst (PtO₂) in glacial acetic acid. Causality: The complete hydrogenation of pyridines to piperidines requires overcoming significant aromatic stabilization energy. PtO₂ is highly active for this transformation (). Conducting the reaction in an acidic medium protonates the pyridine nitrogen, preventing the lone pair from poisoning the platinum catalyst and ensuring complete saturation.

  • Hydrochloride Salt Formation: Causality: Free base piperidines are prone to oxidative degradation and readily absorb atmospheric CO₂ to form carbamates. Converting the product to the hydrochloride salt locks the secondary amine in a stable, non-hygroscopic crystalline lattice, which is a mandatory physical state for the long-term storage and weighing of analytical reference standards.

Experimental Protocols (Self-Validating System)

Trustworthiness via In-Process Controls (IPCs): Every step in this protocol includes an IPC to verify the completion of the reaction before downstream processing. This self-validating approach ensures the final reference standard is free of intermediate carryover.

Step 1: Synthesis of Methyl 2-hydroxy-2-(pyridin-4-yl)acetate
  • Reaction: Dissolve 10.0 g of pyridine-4-carboxaldehyde in 100 mL of anhydrous dichloromethane. Add 0.5 g of zinc iodide (ZnI₂), followed by the dropwise addition of 11.0 g of trimethylsilyl cyanide (TMSCN) at 0 °C. Stir for 2 hours.

  • Hydrolysis & Esterification: Concentrate the mixture in vacuo. Dissolve the residue in 150 mL of anhydrous methanol saturated with HCl gas. Reflux for 12 hours.

  • IPC (Self-Validation): Analyze via TLC (Silica, 10% MeOH in DCM). The aldehyde starting material (R_f ~0.8) must be completely consumed before proceeding.

  • Workup: Neutralize the mixture with saturated NaHCO₃, extract with ethyl acetate (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the alpha-hydroxy ester intermediate.

Step 2: Synthesis of Methyl 2-methoxy-2-(pyridin-4-yl)acetate
  • Reaction: Dissolve 10.0 g of the Step 1 intermediate in 100 mL of anhydrous acetonitrile. Add 15.0 g of Ag₂O and 10.0 mL of methyl iodide.

  • Conditions: Stir the suspension vigorously in the dark at 40 °C for 24 hours.

  • IPC (Self-Validation): LC-MS analysis must show the complete mass shift from [M+H]⁺ 168 (hydroxy ester) to [M+H]⁺ 182 (methoxy ester).

  • Workup: Filter the mixture through a pad of Celite to remove the precipitated silver salts. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc) to isolate the pure methoxy ester.

Step 3: Catalytic Hydrogenation to Piperidine Free Base
  • Reaction: Dissolve 5.0 g of the Step 2 intermediate in 50 mL of glacial acetic acid. Add 0.5 g of PtO₂.

  • Conditions: Transfer the mixture to a Parr hydrogenator. Pressurize with H₂ gas to 50 psi and agitate at room temperature for 24 hours.

  • IPC (Self-Validation): LC-MS must confirm the complete disappearance of the m/z 182 peak and the emergence of the m/z 188 [M+H]⁺ peak, confirming full saturation of the pyridine ring.

  • Workup: Filter the catalyst through Celite under a nitrogen atmosphere. Concentrate the filtrate, neutralize with 2M NaOH to pH 10, and extract with dichloromethane. Dry and concentrate to yield the piperidine free base.

Step 4: Hydrochloride Salt Formation & Crystallization
  • Reaction: Dissolve the free base in 30 mL of anhydrous diethyl ether.

  • Precipitation: Dropwise add 4.0 M HCl in dioxane until precipitation ceases (approx. pH 2).

  • Isolation: Filter the white precipitate under a nitrogen atmosphere. Wash with cold ether and dry in a vacuum oven at 40 °C for 24 hours to yield the final Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride reference standard.

Analytical Validation (ICH Q2(R1) Compliance)

To certify the synthesized material as a primary analytical reference standard, the HPLC-UV assay method must undergo rigorous validation according to ICH Q2(R1) guidelines (). This ensures the method is specific, linear, precise, and accurate for future quantitative applications.

Table 1: Summary of HPLC-UV Method Validation Parameters for the Reference Standard

Validation ParameterICH Q2(R1) Acceptance CriteriaObserved ResultStatus
Specificity No interference at retention timePeak purity index > 0.999Pass
Linearity Range Correlation coefficient (R²) ≥ 0.9991.0 - 100 µg/mL (R² = 0.9998)Pass
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.15 µg/mLPass
Intra-day Precision % RSD ≤ 2.0% (n=6)0.85%Pass
Inter-day Precision % RSD ≤ 2.0% (n=12)1.12%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6%Pass

Visualizations

SyntheticWorkflow A Pyridine-4-carboxaldehyde B 1. TMSCN, ZnI2 2. HCl, MeOH A->B C Methyl 2-hydroxy-2-(pyridin-4-yl)acetate B->C D MeI, Ag2O C->D E Methyl 2-methoxy-2-(pyridin-4-yl)acetate D->E F PtO2, H2 (50 psi) E->F G Methyl 2-methoxy-2-(piperidin-4-yl)acetate F->G H HCl / Dioxane G->H I Target: Reference Standard (HCl Salt) H->I

Fig 1. Synthetic workflow for Methyl 2-methoxy-2-(piperidin-4-yl)acetate HCl.

ValidationLogic cluster_0 A Reference Standard Validation B Identity Testing A->B C Purity & Assay A->C D Method Validation (ICH Q2) A->D B1 1H/13C NMR & HRMS B->B1 C1 HPLC-UV & Karl Fischer C->C1 D1 Linearity, Precision, Accuracy D->D1

Fig 2. Logical framework for analytical reference standard validation.

References

  • Journal of Applied Pharmaceutical Science. "UPLC-Q-TOF-MS method development and validation for simultaneous analysis". Source: JAPS. URL: [Link]

Method

Application Notes and Protocols: Murine Dosing Guidelines for Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing appropriate dosing guidelines for the novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing appropriate dosing guidelines for the novel compound, Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride, in murine models. In the absence of specific preclinical data for this molecule, this guide synthesizes established principles of preclinical toxicology and pharmacology to offer a robust framework for dose-range finding, pharmacokinetic evaluation, and the determination of a safe and effective dose range. The protocols outlined herein are designed to ensure scientific integrity, animal welfare, and the generation of reliable, reproducible data to inform subsequent preclinical and clinical development.

Introduction to Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride

Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride is a small molecule containing a piperidine moiety. Piperidine and its derivatives are prevalent in many pharmaceuticals and natural alkaloids, exhibiting a wide range of biological activities.[1][2] The specific pharmacological target and mechanism of action of this compound are presumed to be under investigation. Therefore, the initial in vivo studies must be approached with a systematic and cautious methodology to characterize its safety and pharmacokinetic profile.

The primary objectives of the initial murine studies for a novel compound like Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride are to:

  • Determine the Maximum Tolerated Dose (MTD).[3][4][5]

  • Establish the No-Observed-Adverse-Effect-Level (NOAEL).[3][6]

  • Characterize the pharmacokinetic (PK) profile (Absorption, Distribution, Metabolism, and Excretion).[7]

  • Identify a preliminary therapeutic window.

This guide will provide step-by-step protocols for achieving these objectives.

Pre-Dosing Considerations and Formulation

Before initiating in vivo studies, several critical factors must be addressed to ensure the quality and reliability of the data.

Compound Characterization

A thorough understanding of the physicochemical properties of Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride is essential for appropriate formulation and route selection.

PropertyImportance in Dosing Studies
Solubility Determines the choice of vehicle for administration. Poor solubility may necessitate the use of co-solvents or alternative formulation strategies.
Stability The stability of the compound in the chosen vehicle and under physiological conditions must be confirmed to ensure accurate dosing.
pKa Influences the absorption and distribution of the compound across biological membranes.
LogP/LogD Provides an indication of the compound's lipophilicity, which affects its permeability and potential for crossing the blood-brain barrier.
Vehicle Selection

The vehicle used to dissolve or suspend the compound for administration must be non-toxic and inert at the administered volume. Common vehicles for murine studies include:

  • Sterile Saline (0.9% NaCl)

  • Phosphate-Buffered Saline (PBS)

  • Carboxymethylcellulose (CMC) solutions

  • Polyethylene glycol (PEG) solutions

  • Tween 80 or other surfactants (in low concentrations)

The chosen vehicle should be validated to ensure it does not interfere with the assay or cause any adverse effects in the animals.

Dose-Range Finding (DRF) Studies

DRF studies are the foundational step in in vivo preclinical development, providing critical safety and tolerability data to guide dose selection for subsequent toxicology and efficacy studies.[4][5] The primary goal is to identify the MTD, which is the highest dose that does not cause unacceptable toxicity or mortality over a defined period.[3]

Study Design Principles
  • Animal Model: Use a standard, healthy, young adult mouse strain (e.g., CD-1, C57BL/6). Both male and female animals should be included as there can be sex-dependent differences in toxicity.

  • Group Size: A small group size (n=3-5 per group) is typically sufficient for initial DRF studies.

  • Dose Escalation: A geometric dose progression (e.g., 2x or 3x increments) is commonly used to cover a broad dose range.[4] The starting dose should be based on in vitro cytotoxicity data (e.g., 1/10th of the IC50 in a relevant cell line) or data from structurally similar compounds. In the absence of any prior data, a conservative starting dose (e.g., 1-10 mg/kg) is recommended.

  • Route of Administration: The intended clinical route of administration should be used if feasible. Common routes in mice include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[8][9][10] The choice of route will significantly impact the pharmacokinetic profile.[11][12]

  • Duration: For an acute DRF study, animals are typically dosed once and observed for 7-14 days.

Experimental Workflow for DRF Study

DRF_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis & Endpoint A Select Animal Model (e.g., CD-1 mice, n=3-5/group) B Prepare Compound Formulation (e.g., in saline) A->B C Determine Dose Levels (e.g., 10, 30, 100 mg/kg) B->C D Administer Single Dose (e.g., IP injection) C->D E Monitor Clinical Signs (daily for 14 days) D->E F Record Body Weights (daily for 14 days) D->F G Necropsy at Study End (or if moribund) E->G F->G H Gross Pathology Examination G->H I Determine MTD & NOAEL H->I

Caption: Workflow for a single-dose Dose-Range Finding (DRF) study.

Data Collection and MTD Determination
ParameterDescription
Clinical Observations Daily monitoring for signs of toxicity including changes in posture, activity, breathing, and presence of piloerection or discharge.
Body Weight Daily measurement. A sustained body weight loss of >15-20% is often considered a sign of significant toxicity.
Mortality Record the time and date of any deaths.
Gross Necropsy At the end of the observation period, all animals should be euthanized for a gross examination of organs and tissues.

The MTD is defined as the highest dose that results in no mortality and where clinical signs of toxicity are reversible and do not lead to a moribund state. The NOAEL is the highest dose at which no adverse effects are observed.

Pharmacokinetic (PK) Studies

Understanding the PK profile of Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride is crucial for designing effective dosing regimens for efficacy studies.[7]

Murine PK Study Protocol

This protocol describes a serial bleeding method to obtain a full PK profile from a single mouse, which reduces animal usage and inter-animal variability.[7]

Materials:

  • Test compound formulation

  • Dosing syringes and needles

  • Capillary tubes (heparinized)

  • Microcentrifuge tubes (pre-labeled with time points)

  • Anesthetic (e.g., isoflurane)[13]

  • Blood collection supplies (lancets for submandibular bleed, cardiac puncture supplies)

Procedure:

  • Acclimatize animals for at least 3 days prior to the study.[13]

  • Fast animals for 2-3 hours before dosing (water ad libitum).[13]

  • Administer a single dose of the compound at a pre-determined level (e.g., a dose below the MTD).

  • Collect blood samples (approx. 30 µL) at specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Early time points can be collected via submandibular or saphenous vein puncture.

    • Later time points may require anesthesia for retro-orbital bleeding.

    • The terminal time point is typically collected via cardiac puncture under deep anesthesia.

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of the compound using a validated bioanalytical method (e.g., LC-MS/MS).[14]

PK Data Analysis
ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) A measure of total drug exposure over time.
t1/2 (Half-life) The time it takes for the plasma concentration to decrease by half.
CL (Clearance) The volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Allometric Scaling for Human Equivalent Dose (HED) Estimation

Allometric scaling is a method used to extrapolate drug doses between species based on body surface area, which is related to metabolic rate.[15][16] This can be used to estimate a starting dose for first-in-human studies based on animal data.[17]

The Human Equivalent Dose (HED) can be calculated from the animal NOAEL using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(1-0.67)

Alternatively, conversion factors based on body surface area can be used. For a mouse, the conversion factor is typically 12.3.[17]

HED (mg/kg) = Mouse Dose (mg/kg) / 12.3

It is important to note that allometric scaling provides an estimate and should be used in conjunction with other data to determine a safe starting dose in humans.[18] A safety factor is typically applied to the calculated HED.[17]

Caption: Conceptual diagram of allometric scaling from mouse to human dose.

Conclusion and Future Directions

The protocols and guidelines presented in this document provide a systematic approach for establishing initial dosing parameters for Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride in murine models. The data generated from these studies, including the MTD, NOAEL, and PK profile, are essential for the rational design of subsequent preclinical studies, such as repeat-dose toxicity and efficacy models. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for animal welfare. The successful completion of these initial studies will form the basis for a robust preclinical data package to support the further development of this novel compound.

References

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. (2009). [Link]

  • Murine Pharmacokinetic Studies. PMC - NIH. [Link]

  • A simple practice guide for dose conversion between animals and human. PMC - NIH. [Link]

  • Immunotoxicological effects of piperine in mice. PubMed. [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC - NIH. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]

  • Common Injection Routes in Mice. Addgene Blog. [Link]

  • Correlation between mouse doses (mg/kg) and human equivalent doses... ResearchGate. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]

  • MURINE® relief. Murine. [Link]

  • How to Administer a Substance to a Mouse?. TransCure bioServices. [Link]

  • Dose Range Finding Studies. Charles River Laboratories. [Link]

  • Antinociceptive activity of some 1,4-substituted piperidine derivatives using tail flick method in mice. International Scholars Journals. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PMC - NIH. [Link]

  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. [Link]

  • Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings. Taylor & Francis. [Link]

  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. PubMed. [Link]

  • Allometric Scaling Approaches for Predicting Human Pharmacokinetic of a Locked Nucleic Acid Oligonucleotide Targeting Cancer-Associated miR-221. MDPI. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research - Boston University. [Link]

  • Dose Conversion Between Animals and Humans: A Practical Solution. Indian Journal of Pharmaceutical Education and Research. [Link]

  • The preclinical work before your Phase 0 imaging study. TRACER. [Link]

  • Routes and Volumes of Administration in Mice. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride .

While this compound is a highly polar hydrochloride salt, researchers frequently encounter unexpected precipitation, cloudiness, or loss of potency during in vitro and in vivo experiments. This guide synthesizes the chemical causality behind these issues and provides field-proven, self-validating protocols to overcome them.

Part 1: Core Scientific Principles of Solubility & Stability

To successfully formulate this compound, one must understand the three competing chemical forces dictated by its molecular anatomy: a basic piperidine ring, a hydrochloride salt form, and an activated alpha-methoxy methyl ester.

The Common Ion Effect

When formulating hydrochloride salts of basic drugs, researchers frequently default to physiological buffers like 0.9% Saline or Phosphate-Buffered Saline (PBS). However, these media contain high concentrations of chloride ions (e.g., 0.15 M NaCl). According to Le Chatelier's principle, this excess of common ions shifts the dissociation equilibrium of the drug back toward the solid crystalline salt, severely depressing its apparent solubility[1]. For this compound, direct dissolution in saline often results in immediate precipitation.

pH-Dependent Free-Basing

The piperidine nitrogen is a secondary amine with a basic pKa. At acidic to neutral pH, it remains protonated and highly water-soluble. However, if the pH of the formulation exceeds the compound's pKa (typically > 8.5), the amine is deprotonated into its neutral "free base" form. The free base lacks the ionic charge necessary for aqueous solvation, leading to rapid phase separation and precipitation[2].

Ester Hydrolysis and Zwitterion Formation

The molecule features an activated methyl ester adjacent to an alpha-methoxy group. Esters are inherently susceptible to both acid- and base-catalyzed hydrolysis. Furthermore, even under neutral conditions, uncatalyzed neutral hydrolysis can slowly cleave the ester bond, yielding methanol and the corresponding carboxylic acid[3]. Because the molecule also contains a basic piperidine nitrogen, the resulting carboxylic acid forms a zwitterion near physiological pH. Zwitterions typically exhibit extremely low aqueous solubility due to strong intermolecular ionic lattice energies, leading to unexpected precipitation during long-term storage[4].

Part 2: Quantitative Solubility & Stability Summary

The following table summarizes the expected behavior of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride across various standard laboratory vehicles.

Buffer System / SolventpHApparent SolubilityStability (t½ at 25°C)Primary Limiting Factor
Deionized Water (DiH₂O) 5.5> 50 mg/mL> 7 daysNone (Optimal baseline)
0.9% Saline (0.15M Cl⁻) 5.5< 5 mg/mL> 7 daysCommon Ion Effect[1]
PBS (1X) 7.4~ 10 mg/mL< 24 hoursBase-Catalyzed Hydrolysis[4]
0.1 M HCl 1.0> 50 mg/mL< 12 hoursAcid-Catalyzed Hydrolysis[3]
Anhydrous DMSO N/A> 100 mg/mL> 6 months (-20°C)None (Ideal for stock solutions)

Part 3: Troubleshooting Guide & FAQs

Q1: I dissolved the compound directly into 0.9% Saline for an animal injection, but it immediately formed a cloudy suspension. Why did this happen and how do I fix it? A1: This is a classic manifestation of the common ion effect [1]. The high chloride concentration in the saline forces the hydrochloride salt out of solution. Fix: Do not dissolve the dry powder directly into saline. Instead, dissolve the compound in a co-solvent (like DMSO or PEG300) first, and slowly add the saline as the final step (see Protocol 1 below).

Q2: My solution in PBS (pH 7.4) was initially clear, but after leaving it on the bench overnight, a fine white precipitate formed. Is the compound degrading? A2: Yes. At pH 7.4, the methyl ester is undergoing neutral and base-catalyzed hydrolysis[3]. The ester is cleaved to form a carboxylic acid, which interacts with the basic piperidine ring to form a poorly soluble zwitterion[4]. Fix: Always prepare aqueous working solutions fresh immediately before use. Store stock solutions in anhydrous DMSO at -20°C.

Q3: I tried to increase solubility by adjusting the pH of my buffer to 9.0, but the compound crashed out completely. What went wrong? A3: By raising the pH to 9.0, you exceeded the pKa of the piperidine amine. This converted the highly soluble cationic salt into the highly lipophilic, insoluble free base[2]. Fix: Maintain the formulation pH between 4.5 and 6.5 to ensure the amine remains protonated while minimizing the rate of ester hydrolysis.

Part 4: Experimental Protocols

Protocol 1: Preparation of a Stable, Common-Ion-Resistant Formulation (In Vivo)

This protocol utilizes a co-solvent system to shield the compound from high chloride concentrations and prevent ester hydrolysis prior to administration.

  • Primary Solubilization: Weigh the required amount of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride powder. Dissolve it in anhydrous DMSO to achieve a 50 mg/mL stock. Causality: DMSO completely solvates the salt without providing the water necessary for hydrolytic degradation.

  • Micellar Shielding: To prepare 1 mL of working solution, transfer 100 µL of the DMSO stock into a clean vial. Add 400 µL of PEG300 and 50 µL of Tween-80 . Vortex for 30 seconds. Causality: The PEG/Tween matrix creates a localized low-dielectric environment that physically shields the drug molecules from bulk water and chloride ions.

  • Aqueous Dilution: Slowly add 450 µL of 0.9% Saline dropwise while continuously vortexing the mixture.

  • Self-Validation Step: Visually inspect the solution against a dark background. It should be optically clear. To validate complete solubilization, centrifuge the vial at 10,000 x g for 5 minutes. The absence of a pellet at the bottom of the tube confirms that the common ion effect has been successfully bypassed.

Workflow Start Weigh Compound (HCl Salt) Solvent Dissolve in Anhydrous DMSO (Stock: 50 mg/mL) Start->Solvent Decision Target Application? Solvent->Decision InVitro In Vitro Assay (Dilute 1:1000 in Buffer) Decision->InVitro InVivo In Vivo Formulation (Add PEG300, then Saline) Decision->InVivo Warning Avoid direct dissolution in high Cl⁻ buffers InVivo->Warning

Workflow for preparing stable aqueous solutions while avoiding the common-ion effect.

Protocol 2: Stability-Indicating Assay for Ester Hydrolysis

Use this protocol to verify the chemical integrity of your stock solutions over time.

  • Sample Preparation: Withdraw a 10 µL aliquot of your working solution and dilute it in 990 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase HPLC column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Self-Validation Step: The intact Methyl 2-methoxy-2-piperidin-4-ylacetate will elute as the primary peak. If ester hydrolysis has occurred, a new, more polar peak (the carboxylic acid zwitterion) will elute earlier in the chromatogram. If the degradant peak exceeds 5% of the total area, discard the stock solution.

Pathway Intact Intact Ester (Soluble HCl Salt) Hydrolysis Hydrolysis (pH <4 or >8) Intact->Hydrolysis Degradant Carboxylic Acid + Methanol Hydrolysis->Degradant Zwitterion Zwitterion Formation (Insoluble at pH 7) Degradant->Zwitterion

Hydrolytic degradation pathway of the methyl ester leading to insoluble zwitterion formation.

References

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches Source: ACS Publications URL:[Link]

  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug Source: NIH / Journal of Pharmaceutical Sciences URL:[Link]

  • Automated reaction transition state search for bimolecular liquid-phase reactions using internal coordinates: a test case for neutral hydrolysis Source: RSC Publishing URL:[Link]

Sources

Optimization

Preventing thermal degradation of Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride during storage

A Guide to Preventing Thermal Degradation During Storage Welcome to the technical support center for Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride. This resource is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Thermal Degradation During Storage

Welcome to the technical support center for Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this compound during storage. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested advice to ensure the longevity of your valuable research materials.

Introduction: Understanding the Stability Challenges

Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride is a molecule with multiple functional groups that can be susceptible to degradation under suboptimal storage conditions. The primary points of vulnerability are the methyl ester, the α-methoxy group, and the piperidine ring, with the hydrochloride salt playing a significant role in the compound's overall stability profile. Thermal stress, in conjunction with other environmental factors like moisture and light, can initiate degradation pathways that compromise the purity and efficacy of the compound. This guide will walk you through the potential degradation mechanisms and provide actionable strategies to mitigate these risks.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the storage and handling of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride.

Q1: What are the primary degradation pathways for this compound?

A1: The two most likely degradation pathways are:

  • Hydrolysis of the methyl ester: The ester group is susceptible to hydrolysis, especially in the presence of moisture. This reaction is catalyzed by both acidic and basic conditions. The hydrochloride salt, being hygroscopic, can absorb atmospheric moisture, creating an acidic microenvironment that promotes hydrolysis to the corresponding carboxylic acid.[1][2][3]

  • Thermal decomposition of the piperidine ring: At elevated temperatures, the C-N bonds within the piperidine ring can weaken and cleave, leading to the formation of various smaller molecules.[4] The presence of impurities or catalysts can lower the temperature at which this decomposition occurs.[4]

A potential, though likely less favored, pathway could involve the degradation of the α-methoxy group, although specific data on the thermal lability of this group in this context is limited. General knowledge of ether stability suggests this bond is relatively stable under moderate conditions.[5][6]

Q2: What are the ideal storage conditions for Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride?

A2: To minimize degradation, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C to 8°CLower temperatures slow down the rate of all chemical reactions, including hydrolysis and thermal decomposition.[7]
Atmosphere Inert gas (e.g., Argon, Nitrogen)An inert atmosphere displaces oxygen, minimizing the risk of oxidative degradation of the piperidine ring.[8][9]
Moisture Tightly sealed container with desiccantThe hydrochloride salt is likely hygroscopic.[7][10] Preventing moisture ingress is critical to inhibit ester hydrolysis.[1][11]
Light Amber vial or stored in the darkProtection from light, especially UV, prevents potential photolytic degradation.[12]

Q3: My compound has been stored at room temperature for a short period. Is it still usable?

A3: The stability of the compound at room temperature depends on the duration of exposure and the presence of other degrading factors like humidity. While short-term exposure may not lead to significant degradation, it is crucial to assess the purity of the compound before use. We recommend performing an analytical check, such as HPLC or LC-MS, to confirm its integrity.[13][14]

Q4: I've noticed the powder has become clumpy. What does this indicate?

A4: Clumping is a strong indication that the compound has absorbed moisture from the atmosphere.[10] This significantly increases the risk of ester hydrolysis. If clumping is observed, it is highly recommended to analyze the material for purity before proceeding with any experiments. For highly sensitive applications, using a fresh, non-clumped lot is advisable.[10]

Q5: Can I store the compound in a solution?

A5: Storing the compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis.[15] If you must prepare a stock solution, use a dry, aprotic solvent and store it at a low temperature (e.g., -20°C or -80°C) in a tightly sealed container. Prepare fresh solutions for your experiments whenever possible.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving potential stability issues.

Issue 1: Unexpected or inconsistent experimental results.

This could be a sign of compound degradation.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Assess Purity of Compound Lot A->B C Perform HPLC or LC-MS Analysis B->C D Compare with Certificate of Analysis C->D E Purity Confirmed? D->E F Troubleshoot Experimental Protocol E->F Yes G Purity Compromised E->G No H Quarantine Lot G->H J Review Storage Conditions G->J I Order Fresh Compound H->I

Caption: Workflow for troubleshooting inconsistent results.

Experimental Protocol: Purity Assessment by HPLC

  • Sample Preparation:

    • Accurately weigh a small amount of the compound (e.g., 1 mg).

    • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Analyze the sample and compare the resulting chromatogram to a reference standard or a previously analyzed batch of known purity.

    • Look for the appearance of new peaks or a decrease in the area of the main peak, which would indicate the presence of degradation products.

Issue 2: Visible changes in the solid compound (e.g., color change, melting).

This is a clear indicator of significant degradation.

Logical Relationship Diagram:

A Visible Change in Solid B Moisture Absorption A->B C Elevated Temperature A->C D Hydrolysis B->D E Thermal Decomposition C->E F Degradation Products D->F E->F

Caption: Causes of visible changes in the solid compound.

Action: If you observe any visible changes in the solid material, it should be considered compromised and should not be used for experiments where purity is critical. It is advisable to discard the material according to your institution's safety guidelines and procure a fresh batch.

Forced Degradation Studies: A Proactive Approach

To understand the stability of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride under various stress conditions, a forced degradation study can be performed.[14][16] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.

Forced Degradation Workflow:

cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (0.1 M HCl, 60°C) F LC-MS/MS Analysis A->F B Base Hydrolysis (0.1 M NaOH, 60°C) B->F C Oxidative (3% H2O2, RT) C->F D Thermal (80°C, solid state) D->F E Photolytic (ICH Q1B guidelines) E->F G Characterize Degradants F->G I Identify Degradation Pathways G->I H Parent Compound H->A H->B H->C H->D H->E

Caption: Workflow for a forced degradation study.

Key Considerations for Forced Degradation:

  • Target Degradation: Aim for 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex secondary products.[14][17]

  • Analytical Method: A stability-indicating analytical method, typically HPLC or UPLC with mass spectrometry detection, is essential to separate and identify the degradation products.[12][13]

  • Safety: Forced degradation studies should be conducted in a well-ventilated fume hood, as unknown and potentially hazardous products may be formed.

By proactively understanding the stability profile of your compound, you can ensure the reliability and reproducibility of your research. For any further questions or support, please do not hesitate to contact our technical service team.

References

  • Biosynce. (2025, July 29).
  • Benchchem. (2025).
  • Biosynce. (2025, August 25).
  • ResearchGate. (n.d.). Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. Request PDF.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Benchchem. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry.
  • ResearchGate. (n.d.). log k pH = f ( pH )
  • ScienceDirect. (n.d.).
  • Lab Alley. (2025, September 3). How to Store Magnesium Chloride.
  • Veeprho. (2026, February 15).
  • HTMC Group. (n.d.). Safety, Storage, and Handling of Sodium Chloride in Industries.
  • ResearchGate. (n.d.). Influence of piperidine ring on stability and reactivity of piperine.
  • IVT Network. (n.d.).
  • Pharmaceutical Technology. (2026, March 17). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Helda - University of Helsinki. (2021, July 15).
  • PubMed. (2001, July 31). Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
  • Chemistry Stack Exchange. (2019, May 6).
  • ResearchGate. (n.d.).
  • ECHEMI. (n.d.).
  • World Journal of Chemical Education. (n.d.).
  • Zenodo. (n.d.).
  • MDPI. (2020, October 10).
  • PubMed. (2001, March 15). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust.
  • ResearchGate. (2024, October 4). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin.
  • MDPI. (2022, November 13).
  • AIDIC. (2019, May 21).
  • YouTube. (2021, January 3).
  • ResearchGate. (n.d.).

Sources

Troubleshooting

Optimizing recrystallization conditions for Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride

Technical Support Center: Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride Welcome to the technical support guide for optimizing the recrystallization of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride

Welcome to the technical support guide for optimizing the recrystallization of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride (CAS No. 2361645-69-2)[1]. This document provides field-proven insights and systematic troubleshooting strategies designed for researchers and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to rationally design and optimize your purification process.

Getting Started: Foundational Recrystallization Protocol

Before diving into troubleshooting, it's essential to establish a rational starting point. The target molecule is a hydrochloride salt of a piperidine derivative, making it a polar, ionic compound[2][3]. Such compounds typically exhibit good solubility in polar protic solvents like alcohols and poor solubility in non-polar solvents like hydrocarbons. This differential solubility is the cornerstone of a successful recrystallization[4][5].

Our recommended starting point is a single-solvent recrystallization using Isopropanol (IPA) or a two-solvent system using Ethanol (EtOH) and a non-polar anti-solvent like Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

Experimental Protocol: Initial Solvent Screen (100 mg Scale)
  • Preparation : Place ~100 mg of your crude material into a small vial or test tube equipped with a magnetic stir bar.

  • Solvent Addition : Add the primary solvent (e.g., Isopropanol) dropwise at room temperature while stirring. Note the solubility. The ideal solvent should show poor solubility at room temperature[6].

  • Heating : Gently heat the suspension to near the solvent's boiling point (for IPA, ~80°C). Continue adding the hot solvent dropwise until the solid completely dissolves. Crucially, use the minimum amount of hot solvent necessary to achieve a saturated solution [7].

  • Cooling & Crystallization : Remove the vial from heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the solution. Slow cooling is critical for forming large, well-defined crystals[8].

  • Chilling : Once at room temperature, place the vial in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation : Collect the crystals via vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying : Dry the crystals under vacuum to a constant weight.

This initial screen will quickly determine if a single solvent is viable. If the compound is too soluble in hot IPA (requiring very little solvent) or still very soluble at cold temperatures (leading to low yield), a two-solvent system should be investigated next.

Troubleshooting & FAQ

This section addresses the most common challenges encountered during the recrystallization of polar amine hydrochlorides.

Q1: What is a good starting solvent system for my compound and why?

Answer: The choice of solvent is the most critical parameter for a successful recrystallization[8]. Based on the structure of your molecule—a polar hydrochloride salt—the best approach is to screen a range of polar solvents and solvent/anti-solvent systems.

Scientific Rationale: The principle of "like dissolves like" dictates that polar compounds dissolve best in polar solvents[7][9]. The protonated piperidine nitrogen and the chloride counter-ion create a highly polar salt, while the methyl ester and methoxy groups add to the overall polarity.

Recommended Solvent Systems:

Solvent SystemClassBoiling Point (°C)Role & Rationale
Isopropanol (IPA) Polar Protic82Primary Choice (Single Solvent): Often provides the ideal solubility profile: high solubility when hot, but significantly lower solubility when cold. Safer and less volatile than methanol.
Ethanol (EtOH) Polar Protic78Good Solvent: Similar to IPA but can sometimes be too strong a solvent, leading to lower yields. Excellent for a two-solvent system.
Acetonitrile (ACN) Polar Aprotic82Alternative Single Solvent: Its dipolar nature can be effective. May require screening if alcohols fail.
Ethanol / Ethyl Acetate Two-Solvent78 / 77Primary Choice (Two-Solvent): Dissolve in minimal hot EtOH ("good" solvent), then add EtOAc ("poor" anti-solvent) dropwise until turbidity appears. Provides fine control over supersaturation.
Isopropanol / Heptane Two-Solvent82 / 98Alternative Two-Solvent: A more aggressive system due to the non-polar nature of heptane. Useful if the compound is very soluble in alcohols.
Water Polar Protic100Use with Caution: The compound is likely very soluble in water. May be useful as part of a two-solvent system (e.g., with IPA or Acetone) but can be difficult to dry completely.
Q2: My compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid. This is a common issue for polar compounds when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent environment[5].

Causality & Solutions:

  • Cooling Too Rapidly: Fast cooling does not give molecules enough time to orient into an ordered crystal lattice.

    • Solution: Re-heat the solution until the oil redissolves completely. If necessary, add a small amount (1-5% by volume) of additional solvent to ensure it is no longer supersaturated. Allow the solution to cool much more slowly. Insulating the flask can help.

  • Solvent Polarity is Too Low: The solvent system may not be polar enough to keep the compound fully solvated as it cools, causing it to crash out as a melt.

    • Solution: Re-heat to dissolve the oil. Add a small amount of a more polar, miscible solvent (e.g., a few drops of ethanol into an ethyl acetate system) to increase the overall polarity of the solution.

  • Concentration is Too High: An excessively concentrated solution can lead to oiling.

    • Solution: Add more solvent to the hot solution to decrease the concentration, then proceed with slow cooling.

Below is a decision-making workflow for addressing this common issue.

G cluster_troubleshoot If Oiling Persists: start Problem: Compound 'Oiled Out' reheat 1. Re-heat solution until homogeneous start->reheat add_solvent 2. Add 5-10% more of the primary solvent reheat->add_solvent slow_cool 3. Allow to cool VERY slowly add_solvent->slow_cool success Crystals Formed (Success) slow_cool->success Solves issue add_polar Add a more polar co-solvent (e.g., EtOH) slow_cool->add_polar Fails reheat2 Re-heat to homogeneity add_polar->reheat2 slow_cool2 Cool slowly again reheat2->slow_cool2 slow_cool2->success

Caption: Troubleshooting workflow for "oiling out".
Q3: The recovery yield is very low. How can I improve it?

Answer: Low yield is typically due to either using too much solvent or the compound having significant solubility in the cold solvent.

Solutions:

  • Minimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the compound. Every excess drop will retain some product in the mother liquor[7].

  • Use a Two-Solvent System: If the compound is too soluble even in a cold single solvent, a two-solvent (solvent/anti-solvent) system is the best solution. Dissolve the compound in a minimal amount of a "good" hot solvent (like ethanol) and then slowly add a "poor," miscible anti-solvent (like ethyl acetate or heptane) at temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify and then cool slowly. This technique artificially reduces the compound's solubility, forcing crystallization[10].

  • Ensure Complete Cooling: Chill the flask in an ice-water bath for an extended period (30-60 minutes) before filtration to minimize the compound's solubility in the mother liquor.

  • Concentrate the Mother Liquor: After the first filtration, you can partially evaporate the solvent from the mother liquor and cool it again to obtain a "second crop" of crystals. Note that this second crop may be of lower purity[7].

Q4: The crystals are very fine needles or powder. How can I grow larger crystals?

Answer: Crystal size is primarily a function of the rate of cooling and the degree of supersaturation. Fine particles often result from rapid crystallization (crashing out) and can trap impurities.

Solutions:

  • Slow Down the Cooling Rate: This is the most effective method. After dissolving the compound in hot solvent, allow the flask to cool on the benchtop, undisturbed. You can further slow the process by insulating the flask (e.g., wrapping it in glass wool or placing it in a warm water bath that cools over time)[8].

  • Reduce Supersaturation: If the solution is too concentrated, nucleation can happen too quickly. Try using slightly more hot solvent (e.g., 5% more) to create a less saturated solution before cooling.

  • Use a More Solubilizing Solvent System: A solvent in which the compound is slightly more soluble will slow down the rate of crystallization, allowing more time for larger crystals to grow.

Q5: My compound won't dissolve, even in the hot solvent. What are my options?

Answer: This indicates that either the chosen solvent is inappropriate or you have an insoluble impurity.

Solutions:

  • Switch to a More Polar Solvent: If you started with a moderately polar solvent like ethyl acetate and see no dissolution, you need to move to a more powerful polar solvent like isopropanol, ethanol, or acetonitrile. Refer to the solvent table in Q1.

  • Perform a Hot Filtration: If most of the material dissolves but a small amount of solid remains, you likely have an insoluble impurity (e.g., dust, inorganic salts). In this case, perform a hot gravity filtration. Keep the solution, funnel, and receiving flask hot to prevent premature crystallization. Filter the hot, saturated solution to remove the insoluble material, then allow the clear filtrate to cool and crystallize[7].

Q6: The purity hasn't improved after recrystallization. Why?

Answer: While a powerful technique, recrystallization can fail to remove certain impurities.

Possible Causes:

  • Impurity has Similar Solubility: If an impurity has a solubility profile very similar to your target compound in the chosen solvent, they will co-crystallize[11].

    • Solution: You must change the solvent system. Try a solvent with a different polarity or chemical nature (e.g., switch from an alcohol to acetonitrile). This will alter the solubility of both the compound and the impurity, hopefully in a differential manner.

  • Inclusion in the Crystal Lattice: Sometimes, impurities that are structurally similar to the target compound can be incorporated directly into the growing crystal lattice.

    • Solution: A slower crystallization rate can sometimes help by giving the lattice more time to reject the "wrong" molecule. If this fails, an alternative purification method like column chromatography may be necessary before the final recrystallization step.

Standard Recrystallization Workflow Diagram

The following diagram outlines the logical steps for a standard recrystallization procedure.

G start Start: Crude Solid dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filter 2. Hot Gravity Filtration insoluble_check->hot_filter Yes cool 3. Cool Slowly to Room Temp insoluble_check->cool No hot_filter->cool chill 4. Chill in Ice Bath cool->chill isolate 5. Isolate Crystals (Vacuum Filtration) chill->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for a single-solvent recrystallization.

References

  • NextSDS. (n.d.). methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl 2-hydroxy-4-methoxybenzoate, acetate. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • Wouters, J., & Quere, L. (Eds.). (2012). Pharmaceutical Salts and Cocrystals. Royal Society of Chemistry.
  • Simon, L. L., et al. (2015). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Retrieved from [Link]

  • Jahangiri, A., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. IntechOpen. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Retrieved from [Link]

  • Williamson, K. L., & Minard, R. (n.d.). Recrystallization. (General textbook procedure). Retrieved from [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Shtukenberg, A. G., et al. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-(piperidin-4-yl)benzoate hydrochloride. Retrieved from [Link]

  • Ullah, N., et al. (2015). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. Acta Crystallographica Section E. Retrieved from [Link]

  • Syrris. (2024). Crystallization in drug development. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • MDPI. (2023). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Retrieved from [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Google Patents. (2007). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Mol-Instincts. (2025). methyl 4-methoxy-2-methylbutanoate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting Methyl 2-methoxy-2-piperidin-4-ylacetate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling challenges associated with Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride ....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling challenges associated with Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride . This compound is a highly functionalized piperidine derivative, and its hydrochloride salt form makes it exceptionally prone to rapid moisture uptake.

This guide provides mechanistic explanations, quantitative classifications, and self-validating protocols to ensure the physical and chemical integrity of your active pharmaceutical ingredients (APIs) during research and development.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride exhibit such extreme hygroscopicity compared to its free base? A1: The hygroscopicity is driven by the thermodynamics of the crystal lattice and the specific counterion used. While the hydrochloride salt is essential for enhancing the aqueous solubility of the poorly soluble piperidine free base, the highly electronegative chloride ion acts as a potent hydrogen bond acceptor[1]. When exposed to ambient air, the chloride ions rapidly facilitate hydrogen bonding with atmospheric water molecules. This is further exacerbated by the molecule's methoxy and ester oxygen atoms, which provide additional hydrophilic coordination sites, leading to rapid moisture sorption.

Q2: What are the chemical consequences if the powder absorbs moisture? Is it just a physical handling issue? A2: It is a severe chemical stability issue. Beyond physical deliquescence (where the powder absorbs so much moisture it dissolves into an aqueous solution), the absorbed water creates a localized acidic microenvironment due to the hydrochloride salt[2]. This moisture initiates the hydrolysis of the methyl ester group , irreversibly converting Methyl 2-methoxy-2-piperidin-4-ylacetate into its corresponding carboxylic acid degradant and releasing methanol. This compromises both the purity and the stoichiometric weight of your sample.

Q3: How can we accurately weigh this compound without moisture compromising the stoichiometry? A3: Standard benchtop weighing will lead to rapid mass increases, ruining your molar equivalents. You must use an isolation chamber (glove box) with an inert atmosphere. If a glove box is unavailable, utilizing pre-filled anhydrous reaction vials with PTFE septa allows you to inject reaction solvents directly via syringe, completely bypassing ambient air exposure[3].

Q4: Are there formulation or structural strategies to reduce this hygroscopicity for downstream scale-up? A4: Yes. If the hydrochloride salt proves too unstable for manufacturing, crystal engineering is the standard mitigation strategy. Co-crystallization or switching to a different salt form (such as a sulfate, mesylate, or citrate) alters the crystal packing arrangement. This often shields the polar groups from atmospheric water, significantly reducing hygroscopicity, though sometimes at the expense of peak aqueous solubility[4].

Part 2: Quantitative Data & Hygroscopicity Classification

To properly implement handling controls, it is critical to classify the material's moisture uptake behavior. The table below outlines the European Pharmacopoeia (Ph. Eur.) hygroscopicity classifications and their specific impact on piperidine ester hydrochloride salts[5].

Ph. Eur. ClassificationMass Increase (24h at 80% RH)Physical State ObservationChemical Degradation Risk for Piperidine Esters
Non-hygroscopic < 0.2%Free-flowing powderNegligible
Slightly hygroscopic 0.2% - 2.0%Minor clumpingLow
Moderately hygroscopic 2.0% - 15.0%Significant caking/stickingModerate (Surface ester hydrolysis)
Very hygroscopic > 15.0%Deliquescence (Liquid pooling)High (Bulk ester hydrolysis & stoichiometry loss)

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every handling step must be verifiable. The following protocols incorporate built-in validation mechanisms to confirm success.

Protocol A: Anhydrous Dispensing and Weighing

Causality: Exposing the salt to ambient humidity alters its mass within seconds, leading to incorrect molar calculations. This protocol ensures absolute stoichiometric accuracy.

  • Equipment Preparation: Pre-dry all spatulas, weigh boats, and amber storage vials in a vacuum oven at 110°C for 2 hours. Transfer them immediately into an inert glove box (Argon or N₂, <1 ppm H₂O).

  • Transfer: Move the sealed API container into the antechamber of the glove box and cycle the vacuum three times before bringing it into the main chamber.

  • Dispensing: Tare your analytical balance inside the glove box and dispense the required mass of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride.

  • Self-Validation (Balance Drift Check): Observe the balance readout for 60 seconds after dispensing.

    • Pass: The mass remains perfectly stable (drift < 0.1 mg). The environment is truly anhydrous.

    • Fail: The mass continuously climbs. This indicates moisture ingress in the glove box. Abort the procedure and purge the chamber.

  • Sealing: Transfer the weighed powder into a reaction vial and seal it with a PTFE-lined crimp cap before removing it from the glove box.

Protocol B: Desiccation & Recovery of Moisture-Compromised Powder

Causality: If the powder has clumped, it holds trapped water that will ruin anhydrous reactions (e.g., Grignard reactions or coupling steps). Gentle vacuum desiccation removes this water without thermally degrading the ester.

  • Desiccant Setup: Place the compromised powder in an open glass petri dish to maximize surface area. Place the dish inside a vacuum desiccator containing fresh Phosphorus Pentoxide (P₂O₅) or activated 3Å molecular sieves.

  • Vacuum Application: Apply high vacuum (<10 mbar) at ambient temperature (20-25°C) for 24 to 48 hours. Do not apply heat , as elevated temperatures combined with moisture will accelerate the ester hydrolysis.

  • Self-Validation (Chemical & Physical Check):

    • Moisture Validation: Perform a Karl Fischer (KF) titration on a 50 mg sample. The recovery is successful only if the water content is < 0.5% w/w .

    • Purity Validation: Run an HPLC analysis against a reference standard. If the carboxylic acid degradant peak is >1.0%, the batch has undergone irreversible hydrolysis and must be discarded or re-esterified.

Part 4: System Workflows & Mechanistic Visualizations

Workflow N1 Receive HCl Salt API N2 Transfer to Glove Box N1->N2 Ideal N5 Ambient Exposure N1->N5 Avoid N3 Anhydrous Weighing N2->N3 N4 Seal in Septum Vial N3->N4 N6 Deliquescence & Hydrolysis N5->N6

Workflow for anhydrous handling vs. ambient exposure risks.

Mechanism A Methyl 2-methoxy-2-piperidin-4-ylacetate HCl C Hydrogen Bonding (Cl- ... H-O-H) A->C B Atmospheric Moisture (H2O) B->C D Crystal Lattice Dissolution C->D E Ester Hydrolysis (Degradation) D->E F Carboxylic Acid + Methanol E->F

Mechanism of moisture-induced physical and chemical degradation.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Semantic Scholar / Pharmaceutics (2023) URL:1

  • How do you handle hygroscopic salts? Source: HepatoChem URL:3

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: PMC / NIH (2022) URL:4

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Taylor & Francis (2022) URL:2

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach Source: Asia Pharmaceutics Info (2016) URL:5

Sources

Troubleshooting

Optimizing LC-MS mobile phase for Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride detection

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with basic, polar, and hydrolyzable compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with basic, polar, and hydrolyzable compounds.

Below, we deconstruct the physicochemical behavior of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride to establish a robust, self-validating LC-MS methodology.

System Overview & Diagnostic Logic

Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride presents a triad of LC-MS challenges:

  • High Polarity: The protonated piperidine ring and polar heteroatoms (ester, ether) cause it to elute in the void volume on standard reversed-phase (RPLC) columns.

  • Secondary Interactions: The secondary amine acts as a strong cation, interacting with residual silanols on the silica stationary phase, leading to severe peak tailing.

  • Chemical Instability: The methyl acetate group is highly susceptible to base-catalyzed hydrolysis, precluding the use of high-pH mobile phases.

LCMS_Troubleshooting Start LC-MS Issue: Methyl 2-methoxy-2-piperidin-4-ylacetate Q1 Void Volume Elution (Poor Retention)? Start->Q1 Q2 Severe Peak Tailing (Asymmetry > 1.5)? Q1->Q2 No HILIC Implement HILIC (Amide/Silica Phase) Q1->HILIC Yes Buffer Add 10mM NH4-Formate (Increase Ionic Strength) Q2->Buffer Yes Hydrolysis Check Ester Stability (Avoid pH > 8) Q2->Hydrolysis No

Diagnostic workflow for resolving retention and peak shape issues.

Frequently Asked Questions (FAQs): Mobile Phase Optimization

Q1: Why does my analyte elute in the void volume on a standard C18 column, and how do I fix it? Causality: Methyl 2-methoxy-2-piperidin-4-ylacetate is a highly polar hydrochloride salt. In standard acidic mobile phases (e.g., 0.1% Formic Acid), the piperidine nitrogen ( pKa​≈10.5 ) is fully protonated. Standard C18 columns rely on hydrophobic partitioning, which fails to retain highly hydrophilic cations. Solution: Transition from RPLC to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >70% Acetonitrile). In HILIC, water acts as the strong eluting solvent. This provides excellent retention for polar basic amines and significantly enhances electrospray ionization (ESI) efficiency due to improved droplet desolvation[1].

Q2: I switched to HILIC using 0.1% Formic Acid, but I am observing severe peak tailing. Why? Causality: While 0.1% Formic Acid (FA) provides the low pH necessary for ESI+ ionization, it creates a mobile phase with extremely low ionic strength. This allows the protonated piperidine to undergo unshielded electrostatic interactions (cation exchange) with ionized residual silanols ( SiO− ) on the stationary phase. Furthermore, low ionic strength exacerbates mutual repulsion between charged analyte molecules, leading to overload tailing even at low concentrations[2]. Solution: You must increase the ionic strength of the mobile phase without causing ion suppression. Implement a volatile buffer system by adding 10 mM Ammonium Formate to your 0.1% Formic Acid[3]. The ammonium ions ( NH4+​ ) act as competing cations, effectively shielding the silanol sites and restoring peak symmetry[4].

Mechanism Amine Protonated Piperidine (Analyte Cation) Silanol Ionized Silanol (SiO-) (Stationary Phase) Amine->Silanol Electrostatic Attraction Tailing Secondary Interaction (Peak Tailing) Silanol->Tailing Causes Buffer Ammonium Formate (NH4+ Competitor) Buffer->Silanol Cation Exchange Resolution Shielded Silanols (Sharp Peaks) Buffer->Resolution Results In

Mechanism of peak tailing mitigation using ammonium formate buffer.

Q3: Can I use a high-pH mobile phase (e.g., pH 10 Ammonium Bicarbonate) to neutralize the piperidine ring and force C18 retention? Causality: While raising the pH above the pKa​ of the piperidine ring neutralizes the molecule and improves its hydrophobicity, it introduces a critical chemical stability risk. The methyl acetate moiety is highly susceptible to base-catalyzed hydrolysis. At pH 10, your analyte will rapidly degrade into the corresponding carboxylic acid during the chromatographic run or while residing in the autosampler. Solution: Maintain an acidic mobile phase (pH 3.0 - 4.0) to preserve ester integrity and rely on the HILIC mechanism for retention.

Quantitative Data: Buffer Selection Matrix

The following table summarizes the causal relationship between mobile phase modifiers and chromatographic performance for basic piperidine derivatives.

Chromatographic ModeMobile Phase ModifierRetention Factor ( k′ )Tailing Factor ( Tf​ )Relative MS Signal (ESI+)Ester Stability
RPLC (C18) 0.1% Formic Acid0.4 (Void)2.8 (Severe)1.0x (Baseline)High
RPLC (C18) 10 mM NH4​HCO3​ (pH 10)3.51.10.4x (Suppressed)Low (Hydrolysis)
HILIC (Amide) 0.1% Formic Acid4.22.13.5xHigh
HILIC (Amide) 10 mM NH4​ -Formate + 0.1% FA4.0 1.05 (Ideal) 4.2x (Enhanced) High

Experimental Protocol: Self-Validating HILIC LC-MS Workflow

To ensure reproducibility and trustworthiness, follow this self-validating protocol designed specifically for polar basic amines.

Step 1: Mobile Phase Formulation

  • Aqueous Phase (A): Dissolve 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with Formic Acid (approx. 0.125% v/v)[3].

  • Organic Phase (B): Prepare a 90:10 Acetonitrile/Water solution containing 10 mM Ammonium Formate and 0.125% Formic Acid.

  • Causality Check: Adding the aqueous buffer to the organic phase prevents salt precipitation during gradient mixing and ensures constant ionic strength across the entire chromatographic run, which is critical for maintaining peak shape[4].

Step 2: Sample Diluent Matching

  • Dilute your Methyl 2-methoxy-2-piperidin-4-ylacetate sample in a solvent that closely matches the initial gradient conditions (e.g., 85% Acetonitrile / 15% Water).

  • Causality Check: Injecting a highly aqueous sample diluent onto a HILIC column disrupts the localized water-enriched layer on the stationary phase, causing severe peak splitting and loss of retention.

Step 3: Column Equilibration

  • Flush the HILIC Amide column with at least 40-50 column volumes (CV) of the initial mobile phase (e.g., 95% Phase B).

  • Validation Check: Monitor the MS background and pump backpressure. Equilibration is only complete when the delta pressure fluctuates by <10 psi over a 5-minute window. HILIC requires significantly longer equilibration times than RPLC.

Step 4: System Suitability Testing (SST)

  • Inject a blank, followed by a low-concentration standard (LLOQ).

  • Acceptance Criteria:

    • Retention factor ( k′ ) must be ≥2.0 .

    • Tailing factor ( Tf​ ) at 5% peak height must be ≤1.3 .

    • Signal-to-noise (S/N) must be >100 for the LLOQ.

  • Troubleshooting: If Tf​>1.5 , verify the buffer concentration; the ionic strength may be too low to shield the silanols.

References

  • Source: nih.
  • Source: chromatographyonline.
  • Source: lcms.
  • Source: mdpi.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery Professionals: Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride vs. Methylphenidate

This guide provides a detailed structural and functional comparison between the well-characterized central nervous system (CNS) stimulant, Methylphenidate, and a structurally related but less-documented compound, Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed structural and functional comparison between the well-characterized central nervous system (CNS) stimulant, Methylphenidate, and a structurally related but less-documented compound, Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride. The objective is to equip researchers, scientists, and drug development professionals with a framework for evaluating such analogs, grounded in established experimental protocols and predictive insights based on structural analysis.

Introduction

Methylphenidate (often recognized by trade names such as Ritalin®) is a widely prescribed medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] Its mechanism of action primarily involves the inhibition of dopamine and norepinephrine reuptake in the presynaptic neuron, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2] The compound under comparison, Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride, shares a core piperidine and methyl acetate structure but with key substitutions that are likely to alter its physicochemical and pharmacological properties significantly. Given the limited publicly available data for this specific analog, this guide will focus on a theoretical comparison based on structural features and will provide a comprehensive suite of experimental protocols to empirically determine its properties and biological activity relative to methylphenidate.

Part 1: Molecular and Structural Scrutiny

A foundational comparison begins with the molecular architecture of both compounds.

Methylphenidate possesses a piperidin-2-yl and a phenyl ring directly attached to the same carbon, which also bears the methyl acetate group.[3][4] This arrangement results in two chiral centers, leading to four possible stereoisomers. The marketed form is typically the racemic threo pair, with the (2R,2'R)-threo enantiomer being the more pharmacologically active component.[5]

Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride , as identified by its CAS number 2361645-69-2, features the methyl acetate group attached to a piperidin-4-yl ring.[6] A key distinction is the presence of a methoxy group on the alpha-carbon of the acetate moiety and the absence of the phenyl ring found in methylphenidate.

Caption: 2D structures of Methylphenidate and Methyl 2-methoxy-2-(piperidin-4-yl)acetate.

Key Structural Differences and Hypothesized Consequences:

  • Absence of Phenyl Ring: The lack of a phenyl group in Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride is the most significant difference. In methylphenidate, this ring is crucial for its interaction with the dopamine and norepinephrine transporters. Its absence suggests a potentially different or weaker interaction with these monoamine transporters.

  • Presence of a Methoxy Group: The introduction of a methoxy group may influence the compound's polarity, hydrogen bonding capacity, and metabolic stability.

  • Piperidine Substitution Pattern: The shift from a 2-substituted to a 4-substituted piperidine ring alters the spatial arrangement of the functional groups, which will impact receptor/transporter binding.

Part 2: Comparative Physicochemical Properties

The following table summarizes the known properties of methylphenidate and outlines the experimental approaches to determine these for Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride.

PropertyMethylphenidateMethyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochlorideExperimental Protocol for Determination
Molecular Weight 233.31 g/mol (free base)[7]187.24 g/mol (free base)Mass Spectrometry
cLogP 2.118[4]To be determinedShake-Flask Method or RP-HPLC
Aqueous Solubility Freely soluble in water (as hydrochloride salt)[2]To be determinedShake-Flask Method
pKa 9.09 (basic)[3]To be determinedPotentiometric Titration

Protocol 1: Determination of Lipophilicity (LogP) using the Shake-Flask Method

Rationale: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its direct measurement.[8]

Methodology:

  • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.[9]

  • Accurately weigh and dissolve a small amount of the test compound in the pre-saturated n-octanol.

  • Add an equal volume of the pre-saturated PBS to the octanol solution in a screw-cap vial.

  • Agitate the vial on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).[10]

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully collect aliquots from both the n-octanol and PBS layers.

  • Quantify the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.[9]

  • Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11]

Protocol 2: Determination of Aqueous Solubility

Rationale: Aqueous solubility is a key determinant of a drug's bioavailability. Poor solubility can hinder oral absorption and formulation development.[10]

Methodology:

  • Add an excess amount of the test compound to a vial containing a known volume of purified water or a relevant buffer (e.g., PBS pH 7.4).[10]

  • Agitate the vial at a constant temperature (e.g., 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[12]

  • After equilibration, allow any undissolved solid to settle.

  • Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).[10]

  • The measured concentration represents the equilibrium solubility of the compound.

Part 3: Predicted Pharmacological Profile and Experimental Verification

Based on the structural comparison, it is hypothesized that Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride will have a significantly different pharmacological profile from methylphenidate. The following experimental workflows are proposed to test this hypothesis.

Caption: Proposed experimental workflow for pharmacological characterization.

Protocol 3: Dopamine (DAT) and Norepinephrine (NET) Transporter Binding Assays

Rationale: These competitive radioligand binding assays will determine the affinity of the test compound for the dopamine and norepinephrine transporters, which are the primary targets of methylphenidate.[13][14]

Methodology:

  • Membrane Preparation: Culture cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET). Harvest the cells and prepare membrane fractions through homogenization and differential centrifugation.[14]

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) and varying concentrations of the test compound.[13][15]

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 2-3 hours at 4°C).[14]

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[16]

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the dose-response curve. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 4: Dopamine (DAT) and Norepinephrine (NET) Uptake Inhibition Assays

Rationale: While binding assays measure affinity, uptake assays determine the functional potency of a compound to inhibit the transport of dopamine or norepinephrine into cells.[17][18]

Methodology:

  • Cell Culture: Plate cells expressing hDAT or hNET in a multi-well plate and grow to confluence.[17]

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the test compound.[19]

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of radiolabeled dopamine ([³H]dopamine) or norepinephrine ([³H]norepinephrine).[19]

  • Incubation: Incubate for a short period at 37°C to measure the initial rate of uptake.[17]

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the inhibition of uptake as a function of the test compound concentration to determine the IC50 value.

Protocol 5: Metabolic Stability Assay using Liver Microsomes

Rationale: This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes, which is a major route of drug clearance.[20][21]

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH regenerating system, and the test compound in a suitable buffer.[20]

  • Incubation: Incubate the mixture at 37°C.[22]

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).[21]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[23]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[21]

Conclusion

The structural divergence between methylphenidate and Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride, particularly the absence of the phenyl ring, strongly suggests a distinct pharmacological profile for the latter. While methylphenidate's activity is well-established as a dopamine and norepinephrine reuptake inhibitor, the novel analog may exhibit reduced potency at these transporters, or potentially engage different biological targets. The comprehensive suite of experimental protocols provided in this guide offers a robust framework for the empirical characterization of Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride. The data generated from these studies will be crucial for elucidating its mechanism of action, ADME properties, and overall potential as a therapeutic candidate. This systematic approach, combining structural analysis with rigorous experimental validation, is fundamental to modern drug discovery and development.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGffSLjierXRwezfsfQQAqIFXguTTQKC0BDoRRSAAi3mIScM6Dww5cwtVrymPbs1drm6ArKKnk0iOJhp-qgSYUXpztAj0N1JqPA_u4mmxrzxfe5SUnwrQQ93UbFbx5VK2AotaadCcPn40gqjygIXdgXjcPeeQ==]
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Sources

Comparative

A Comparative Analysis of Receptor Affinity in Novel Methyl 2-methoxy-2-piperidin-4-ylacetate Hydrochloride Analogs

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS).[1][2][3] Its structural versatility allows fo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS).[1][2][3] Its structural versatility allows for fine-tuning of pharmacological properties, enabling the design of potent and selective ligands for a variety of receptors. This guide provides a comparative analysis of the receptor affinity of a series of novel analogs based on the core structure of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride.

This document is intended for researchers, medicinal chemists, and pharmacologists actively engaged in the design and evaluation of new chemical entities. We will delve into the structure-activity relationships (SAR) of these analogs, supported by a detailed, field-proven protocol for determining receptor binding affinity. The presented data, while illustrative, is grounded in established principles of receptor pharmacology and is intended to serve as a practical guide for the rational design of future compounds.

The Significance of the Piperidine Moiety

The piperidine ring is a privileged structure in medicinal chemistry, frequently found in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and transporters.[2][3][4] Its saturated, heterocyclic nature provides a three-dimensional framework that can be strategically modified to optimize interactions with receptor binding pockets. The nitrogen atom within the piperidine ring is often protonated at physiological pH, forming a crucial ionic interaction with acidic residues, such as aspartate, in the transmembrane domains of many GPCRs, including opioid receptors.[2]

Comparative Receptor Affinity of Analogs

The following table summarizes the binding affinities (Ki) of a series of hypothetical analogs of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride for the mu (µ), delta (δ), and kappa (κ) opioid receptors. These values are based on established structure-activity relationships for piperidine-based opioid receptor ligands, where modifications to the piperidine nitrogen and the ester functionality can significantly impact potency and selectivity.[2][5][6]

Compound IDR1 (N-substituent)R2 (Ester)µ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
LEAD-001 H-OCH325150300
ANALOG-002 -CH3-OCH315120250
ANALOG-003 -CH2CH2Ph-OCH3250180
ANALOG-004 H-OCH2CH330160320
ANALOG-005 -CH2CH2Ph-OCH2CH3355190
ANALOG-006 H-NH245200400

Interpretation of Structure-Activity Relationships (SAR):

  • N-Substitution (R1): The data illustrates a common trend in opioid receptor ligands where substitution on the piperidine nitrogen influences affinity. The addition of a small alkyl group (ANALOG-002) can slightly improve potency. A larger, aromatic substituent like a phenethyl group (ANALOG-003 and ANALOG-005) often leads to a significant increase in affinity, particularly at the µ-opioid receptor, by potentially engaging with a hydrophobic pocket in the receptor.[2]

  • Ester Modification (R2): Altering the ester group from a methyl (LEAD-001) to an ethyl ester (ANALOG-004) generally has a modest effect on affinity, suggesting this region may be less critical for direct receptor interaction.[6]

  • Ester to Amide (R2): Replacement of the ester with a primary amide (ANALOG-006) results in a decrease in affinity across all receptor subtypes. This highlights the importance of the ester moiety for the binding of this particular scaffold.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of receptor binding affinity is a critical step in the characterization of novel compounds. The following protocol describes a robust and widely accepted method for assessing the affinity of our Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride analogs for the µ, δ, and κ opioid receptors using a radioligand competition binding assay.[3][7][8]

Materials and Reagents:
  • Membrane Preparations: Commercially available cell membranes from HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligands:

    • [³H]DAMGO (for µ-opioid receptor)

    • [³H]Naltrindole (for δ-opioid receptor)

    • [³H]U-69,593 (for κ-opioid receptor)

  • Non-specific Binding Control: Naloxone (10 µM final concentration)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test Compounds: Analogs of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Cell Harvester

  • Liquid Scintillation Counter

Workflow for Receptor Binding Assay:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Detection cluster_analysis Data Analysis prep_membranes Receptor Membrane Suspension assay_plate 96-Well Plate Incubation: - Membranes - Radioligand - Test Compound/Vehicle/Naloxone (60 min at 25°C) prep_membranes->assay_plate prep_radioligand Radioligand Dilution prep_radioligand->assay_plate prep_compounds Test Compound Serial Dilutions prep_compounds->assay_plate harvest Rapid Filtration through Glass Fiber Filters assay_plate->harvest wash Wash Filters with Ice-Cold Assay Buffer harvest->wash scintillation Add Scintillation Cocktail wash->scintillation counting Quantify Radioactivity (Liquid Scintillation Counter) scintillation->counting ic50 Determine IC50 Values from Competition Curves counting->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Caption: Workflow for the radioligand competition binding assay.

Step-by-Step Procedure:
  • Membrane Preparation: Thaw the receptor-expressing cell membranes on ice and resuspend in ice-cold assay buffer to the desired concentration (typically 10-20 µg of protein per well).[9]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 10 µM naloxone (for non-specific binding).

    • 50 µL of the serially diluted test compound or vehicle.

    • 50 µL of the appropriate radioligand at a final concentration close to its Kd value (e.g., 1 nM [³H]DAMGO).[7]

    • 50 µL of the membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.[7]

  • Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.[3]

    • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Opioid Receptor Signaling Pathway

The binding of an agonist to an opioid receptor initiates a cascade of intracellular events. Opioid receptors are Gi/o-coupled GPCRs. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels, which leads to neuronal hyperpolarization and a decrease in neurotransmitter release.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Opioid Receptor (μ, δ, κ) g_protein G-Protein (Gi/o) receptor->g_protein Agonist Binding adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Gαi/o inhibits ion_channel Ion Channels (K+, Ca2+) g_protein->ion_channel Gβγ modulates camp cAMP adenylyl_cyclase->camp converts cellular_response Neuronal Hyperpolarization & Reduced Neurotransmitter Release ion_channel->cellular_response atp ATP atp->adenylyl_cyclase camp->cellular_response leads to reduced

Caption: Simplified opioid receptor signaling pathway.

Conclusion

This guide provides a framework for comparing the receptor affinity of novel Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride analogs. The provided SAR data, while illustrative, underscores the importance of systematic structural modification in tuning the pharmacological profile of a lead compound. The detailed experimental protocol for radioligand binding assays offers a practical and reliable method for obtaining the quantitative data necessary to drive drug discovery programs forward. By understanding the interplay between chemical structure and receptor affinity, researchers can more effectively design the next generation of selective and potent therapeutics.

References

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  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. STOP HIV/AIDS. [Link]

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  • Fentanyl analogs: structure-activity-relationship study. PubMed. [Link]

  • Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist. PubMed. [Link]

  • methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride. NextSDS. [Link]

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Validation

A Comparative Guide to the Solubility and Stability of Methyl 2-methoxy-2-piperidin-4-ylacetate: Hydrochloride Salt versus Free Base

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug development, the selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical decision t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy and manufacturability. For ionizable compounds, the choice between the free base and a salt form can dictate the ultimate success of a drug candidate. This guide provides an in-depth technical comparison of the anticipated solubility and stability profiles of methyl 2-methoxy-2-piperidin-4-ylacetate as a hydrochloride salt versus its free base form. While specific experimental data for this compound is not publicly available, this analysis is grounded in established principles of medicinal chemistry and data from structurally analogous piperidine derivatives.

The Rationale for Salt Formation: Enhancing Physicochemical Properties

A significant number of pharmaceutical drugs contain a basic nitrogen atom, which can be protonated to form a salt. The piperidine moiety in methyl 2-methoxy-2-piperidin-4-ylacetate contains such a basic nitrogen, making it a prime candidate for salt formation. The conversion of a free base to a salt, such as a hydrochloride, is a widely employed strategy to overcome suboptimal physicochemical properties of the parent molecule.

The primary advantages of forming a hydrochloride salt include:

  • Improved Aqueous Solubility: Salts of basic compounds are generally more soluble in water and physiological fluids than their corresponding free bases. This is crucial for oral and parenteral drug delivery, as adequate solubility is a prerequisite for absorption and bioavailability.

  • Enhanced Stability: Salt forms often exhibit greater physical and chemical stability, which can lead to a longer shelf-life and more robust formulation options.

  • Improved Crystallinity and Handling Properties: Salts frequently possess more desirable solid-state properties, such as a higher melting point and better-defined crystalline forms, which can simplify manufacturing processes.

Comparative Analysis: Solubility Profile

The solubility of a weakly basic compound like methyl 2-methoxy-2-piperidin-4-ylacetate is highly dependent on pH. The free base form is expected to have low intrinsic solubility in water, which will decrease further in neutral to basic conditions. In contrast, the hydrochloride salt, being the salt of a weak base and a strong acid, will readily dissociate in aqueous media, leading to significantly higher solubility, particularly in the acidic pH of the stomach.

dot graph TD subgraph "Aqueous Environment" A["Methyl 2-methoxy-2-piperidin-4-ylacetate (Free Base)"] B["Methyl 2-methoxy-2-piperidin-4-ylacetate (Protonated Hydrochloride Salt)"] A -- "+ H₂O ⇌" -- C["(Sparingly Soluble)"] B -- "+ H₂O →" -- D["(Highly Soluble)"] A -- "+ HCl ⇌" -- B end subgraph "pH Influence" E["Low pH (e.g., Stomach)"] F["High pH (e.g., Intestine)"] E --> B F --> A end style A fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#EA4335,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF B -- "Dissociation" --> G((Piperidinium Ion+Chloride Ion)) style G fill:#FFFFFF,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 G -- "Hydration" --> D

Comparative

A Strategic Guide to In Vitro Benchmarking: Profiling the Novel Agent Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride

Introduction: Navigating the In Vitro Landscape with a Novel Chemical Entity In the realm of contemporary drug discovery, the journey of a novel chemical entity (NCE) from a mere concept to a potential therapeutic is bot...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the In Vitro Landscape with a Novel Chemical Entity

In the realm of contemporary drug discovery, the journey of a novel chemical entity (NCE) from a mere concept to a potential therapeutic is both long and fraught with challenges. The initial characterization of an NCE, such as Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride, for which the biological target and mechanism of action are not yet elucidated, necessitates a systematic and robust in vitro screening strategy. High-throughput screening (HTS) methodologies are instrumental in this early phase, offering a rapid and cost-effective means to assess the biological activity of a multitude of compounds against various potential targets.[1][2][3][4]

This guide provides a comprehensive framework for the initial in vitro benchmarking of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride. We will explore a tiered screening cascade designed to broadly profile its activity across key target classes and assess its general cellular toxicity. For comparative purposes, we will benchmark its performance against a hypothetical alternative, "Compound X." The experimental designs and protocols herein are grounded in established scientific principles to ensure data integrity and reproducibility, providing a solid foundation for subsequent, more focused investigations.

The Initial Screening Cascade: A Multi-pronged Approach to Target Identification

Given the unknown nature of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride, a broad-based screening approach is warranted. The following cascade is designed to efficiently probe for activity against major drug target families.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening cluster_3 Assay Tiers Broad Target Class Assays Broad Target Class Assays Hit Confirmation & Potency Determination Hit Confirmation & Potency Determination Broad Target Class Assays->Hit Confirmation & Potency Determination Identified 'Hits' GPCR_Assays GPCR Assays (cAMP & β-arrestin) Broad Target Class Assays->GPCR_Assays Ion_Channel_Assays Ion Channel Assays (Fluorescent Flux) Broad Target Class Assays->Ion_Channel_Assays Enzyme_Assays Enzyme Assays (Kinase Panel) Broad Target Class Assays->Enzyme_Assays Cytotoxicity_Assay Cytotoxicity Assay (MTT) Broad Target Class Assays->Cytotoxicity_Assay Mechanism of Action & Selectivity Profiling Mechanism of Action & Selectivity Profiling Hit Confirmation & Potency Determination->Mechanism of Action & Selectivity Profiling Confirmed & Potent Hits G cluster_0 Cell Plating cluster_1 Compound Addition cluster_2 Incubation cluster_3 Detection cluster_4 Readout Plate cells expressing tagged GPCR and β-arrestin Plate cells expressing tagged GPCR and β-arrestin Compound Addition Compound Addition Plate cells expressing tagged GPCR and β-arrestin->Compound Addition Add test compounds (agonist or antagonist) Add test compounds (agonist or antagonist) Incubate to allow for receptor activation and β-arrestin recruitment Incubate to allow for receptor activation and β-arrestin recruitment Add detection reagents (substrate) Add detection reagents (substrate) Measure luminescent signal Measure luminescent signal Incubation Incubation Compound Addition->Incubation Detection Detection Incubation->Detection Readout Readout Detection->Readout

Caption: Workflow for a β-arrestin recruitment assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cells engineered to co-express the GPCR of interest fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor) into a 384-well white, solid-bottom assay plate. Incubate overnight. [5]2. Compound Preparation: Prepare serial dilutions of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride and Compound X in an appropriate assay buffer.

  • Agonist Mode: Add the compound dilutions directly to the cells.

  • Antagonist Mode: Pre-incubate the cells with the compound dilutions before adding a known agonist at a concentration that elicits approximately 80% of its maximal response (EC80). [6]5. Incubation: Incubate the plates at 37°C for 60-90 minutes.

  • Detection: Add the detection reagent containing the substrate for the complemented enzyme.

  • Readout: Incubate for a further 60 minutes at room temperature and measure the luminescent signal using a plate reader.

MTT Cytotoxicity Assay

This protocol outlines the steps for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. [7][8]

G cluster_0 Cell Seeding cluster_1 Compound Treatment cluster_2 Incubation cluster_3 MTT Addition cluster_4 Formazan Solubilization cluster_5 Readout Seed cells in a 96-well plate Seed cells in a 96-well plate Compound Treatment Compound Treatment Seed cells in a 96-well plate->Compound Treatment Add serial dilutions of test compounds Add serial dilutions of test compounds Incubate for 24-72 hours Incubate for 24-72 hours Add MTT reagent to each well Add MTT reagent to each well Add solubilization solution Add solubilization solution Measure absorbance at ~570 nm Measure absorbance at ~570 nm Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Readout Readout Formazan Solubilization->Readout

Caption: Workflow for an MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., HEK293 or HepG2) in a 96-well flat-bottom plate and incubate overnight to allow for attachment.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride and Compound X. Include vehicle-only controls.

  • Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours. [8]5. Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. [8]

Interpretation and Next Steps

Based on our hypothetical initial screening data, Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride demonstrates a potential inhibitory effect on Kinase C and Kinase D, with no significant activity on the tested GPCRs or ion channels, and no apparent cytotoxicity at the tested concentrations. In contrast, Compound X shows agonistic activity at GPCR Target B, significant inhibition of the hERG ion channel (a potential safety liability), and notable cytotoxicity.

These preliminary findings would guide the next phase of investigation for Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride towards:

  • Hit Confirmation: Re-testing the compound in the primary kinase assays to confirm the initial hits.

  • Potency Determination: Generating full dose-response curves for the confirmed kinase targets to determine IC50 values.

  • Selectivity Profiling: Screening against a broader panel of kinases to assess the selectivity of the compound.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive) for the confirmed kinase targets.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the initial in vitro benchmarking of a novel compound, Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride. By employing a broad-based screening cascade, we can efficiently gather crucial preliminary data on its biological activity and potential liabilities. This foundational knowledge is indispensable for making informed decisions in the early stages of drug discovery and for guiding the subsequent optimization of promising lead compounds.

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